molecular formula C8H9N3 B1333672 3-Amino-4-(methylamino)benzonitrile CAS No. 64910-46-9

3-Amino-4-(methylamino)benzonitrile

Cat. No.: B1333672
CAS No.: 64910-46-9
M. Wt: 147.18 g/mol
InChI Key: ZZVVQSAUJWSQBV-UHFFFAOYSA-N
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Description

3-Amino-4-(methylamino)benzonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVQSAUJWSQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381524
Record name 3-amino-4-(methylamino)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64910-46-9
Record name 3-Amino-4-(methylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64910-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-4-(methylamino)benzonitrile. This compound serves as a valuable intermediate in medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Core Chemical Properties

This compound is a substituted benzonitrile featuring both a primary and a secondary amine group on the aromatic ring. These functional groups make it a versatile building block for further chemical modifications.

PropertyValueSource
CAS Number 64910-46-9[1][2]
Molecular Formula C₈H₉N₃[1][2][3]
Molecular Weight 147.18 g/mol [1][2]
Monoisotopic Mass 147.07965 Da[3]
Appearance Solid[1]
Melting Point 139 °C[2]
Boiling Point 346.8 ± 32.0 °C (Predicted)[2]
Density 1.15 ± 0.1 g/cm³ (Predicted)[2]
pKa 4.74 ± 0.11 (Predicted)[2]
Storage Keep in dark place, Inert atmosphere, Room temperature[2]

Chemical Identifiers

Identifier TypeValueSource
IUPAC Name This compound[3]
InChI InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3[3]
InChIKey ZZVVQSAUJWSQBV-UHFFFAOYSA-N[1][3]
SMILES CNC1=C(C=C(C=C1)C#N)N[3]

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group activates the chlorine atom at the para position for nucleophilic substitution.

  • Materials and Reagents:

    • 4-Chloro-3-nitrobenzonitrile

    • Methylamine (e.g., 40% solution in water or as a gas)

    • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

    • A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine) to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the base to the solution.

    • Slowly add an excess of the methylamine solution at room temperature.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzonitrile[4].

Step 2: Reduction of 4-(Methylamino)-3-nitrobenzonitrile

The final step is the reduction of the nitro group to a primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.

  • Materials and Reagents:

    • 4-(Methylamino)-3-nitrobenzonitrile

    • Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Tin(II) chloride (SnCl₂) in concentrated HCl)

    • Solvent (e.g., Ethanol or Methanol for hydrogenation; concentrated acid for SnCl₂).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

    • Shake or stir the mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product, this compound, by recrystallization or column chromatography to obtain the final product.

Mandatory Visualizations

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis cluster_reagents Key Reagents A 4-Chloro-3-nitrobenzonitrile C 4-(Methylamino)-3-nitrobenzonitrile A->C Step 1: Nucleophilic Aromatic Substitution B Methylamine (CH3NH2) B->C D This compound C->D Step 2: Nitro Group Reduction R1 Base (e.g., K2CO3) Solvent (e.g., DMF) R1->C R2 Reducing Agent (e.g., H2, Pd/C) R2->D

Caption: A plausible two-step synthetic workflow for this compound.

Role in Drug Development

Substituted diaminobenzonitriles are important structural motifs in medicinal chemistry. This compound serves as a key intermediate in the synthesis of more complex, pharmacologically active molecules. For instance, the structurally related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, is an intermediate in the synthesis of Dabigatran Etexilate, an anticoagulant medication[5]. This highlights the utility of the title compound as a foundational scaffold for building drug candidates.

G A This compound (Core Scaffold) B Further Chemical Modification (e.g., Amide Coupling, Cyclization) A->B C Advanced Intermediates B->C D Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors, Anticoagulants) C->D Final Synthesis Steps

Caption: Logical relationship showing the compound as a scaffold in drug discovery.

References

3-Amino-4-(methylamino)benzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Chemical Intermediate for Neurological Drug Discovery

This technical guide provides a comprehensive overview of 3-Amino-4-(methylamino)benzonitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. With its unique structural features, this benzonitrile derivative serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing primary and secondary amine groups, as well as a nitrile functional group. These features make it a versatile intermediate in organic synthesis. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 64910-46-9
Molecular Formula C₈H₉N₃
Molecular Weight 147.181 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI Key ZZVVQSAUJWSQBV-UHFFFAOYSA-N

Potential Applications in Drug Development

While specific research on this compound is limited, its structural similarity to precursors of well-known neuroimaging agents highlights its potential in drug discovery. Notably, it is an analog of compounds used to synthesize ligands for the serotonin transporter (SERT).

The serotonin transporter is a critical protein in the brain that regulates the concentration of serotonin in the synaptic cleft, playing a significant role in mood, emotion, and various psychiatric disorders. Compounds that bind to SERT are essential tools for both research and clinical applications, including the development of antidepressants (like SSRIs) and radioligands for Positron Emission Tomography (PET) imaging.

One such PET radioligand is DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile), which is used to visualize and quantify SERT in the brain. The precursor for DASB, known as MASB, is structurally related to the title compound. This relationship suggests that this compound could serve as a key starting material or scaffold for developing novel SERT-targeting molecules or other neurological drug candidates. The nitrile group itself is a key functional group found in a variety of pharmaceuticals.

G A This compound (Core Scaffold) B Chemical Modification (e.g., Thiolation, Alkylation) A->B C SERT Ligand Precursors (e.g., MASB) B->C D Advanced Bioactive Molecules (e.g., DASB for PET Imaging) C->D

Scaffold for SERT Ligand Development.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis could start from 4-chloro-3-nitrobenzonitrile. The first step would be a nucleophilic aromatic substitution with methylamine to replace the chlorine atom. The second step would involve the reduction of the nitro group to a primary amine.

G A 4-Chloro-3-nitrobenzonitrile C 4-(Methylamino)-3-nitrobenzonitrile A->C Step 1 B->C E This compound C->E Step 2 D->E

Proposed synthesis of the target compound.

Detailed Experimental Protocol (General Method):

Disclaimer: This is a generalized protocol based on similar reactions and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of methylamine (e.g., a 40% solution in water, 2.0-3.0 eq) to the flask. A non-nucleophilic base like potassium carbonate or triethylamine may be added to scavenge the HCl produced.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 4-12 hours).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (like ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust and efficient two-step synthetic pathway for the preparation of 3-Amino-4-(methylamino)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction to generate a key nitro intermediate, which is subsequently reduced to afford the target diamino compound. This guide includes detailed experimental protocols, comprehensive physicochemical data for all materials, and visualizations of the synthetic pathway and experimental workflow to facilitate successful replication and further investigation.

Chemical Overview and Data

Quantitative data for the starting material, intermediate, and final product are summarized in the tables below for ease of comparison and reference.

Table 1: Physicochemical Data of Key Compounds

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Chloro-3-nitrobenzonitrile4-Chloro-3-nitrobenzonitrile Structure939-80-0[1][2]C₇H₃ClN₂O₂[1][2]182.56[1][2]Light yellow crystalline powder[3]98-100[4][5]
4-(Methylamino)-3-nitrobenzonitrile4-(Methylamino)-3-nitrobenzonitrile Structure64910-45-8[6]C₈H₇N₃O₂[6][7]177.16[6][7]Yellow SolidNot specified
This compoundthis compound Structure64910-46-9[8]C₈H₉N₃[8]147.18[8]Solid[8]Not specified

Table 2: Spectroscopic Data Summary

Compound Name1H NMR13C NMRIR (cm-1)Mass Spec (m/z)
4-Chloro-3-nitrobenzonitrileData available[2]Data available[9]Characteristic peaks for C≡N, NO₂, Ar-Cl, Ar-H[10]M+ = 182[11]
4-(Methylamino)-3-nitrobenzonitrilePredicted shifts availablePredicted shifts availableExpected peaks for N-H, C≡N, NO₂, Ar-HPredicted m/z available[7]
This compoundPredicted shifts availablePredicted shifts availableExpected peaks for N-H (primary & secondary), C≡N, Ar-HPredicted m/z available

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to form the intermediate, 4-(Methylamino)-3-nitrobenzonitrile. The nitro group at the meta position to the chlorine atom activates the ring towards nucleophilic attack. The subsequent step is the selective reduction of the nitro group to yield the final product.

Synthetic Pathway Proposed Synthesis of this compound Start 4-Chloro-3-nitrobenzonitrile Intermediate 4-(Methylamino)-3-nitrobenzonitrile Start->Intermediate Step 1: Methylamine (aq.), Solvent (e.g., Ethanol), Heat Product This compound Intermediate->Product Step 2: Reducing Agent (e.g., SnCl2·2H2O, HCl or H2/Pd-C), Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a detailed methodology for the synthesis.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This procedure details the nucleophilic aromatic substitution of the chloride in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group is essential for activating the aromatic ring for this substitution. This protocol is adapted from a similar synthesis of ethyl 6-chloro-4-(methylamino)nicotinate.[12]

Materials and Reagents:

  • 4-Chloro-3-nitrobenzonitrile

  • Methylamine (40% solution in water)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add aqueous methylamine solution (1.5 - 2.0 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 4-(methylamino)-3-nitrobenzonitrile as a yellow solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-(methylamino)-3-nitrobenzonitrile to a primary amine using tin(II) chloride dihydrate. This method is generally effective for the reduction of aromatic nitro groups in the presence of other reducible functional groups like nitriles.

Materials and Reagents:

  • 4-(Methylamino)-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the mixture to reflux (approximately 70-80°C) and stir vigorously.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

  • Filter the resulting suspension through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography on silica gel or recrystallization to yield the final product.

Process Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Experimental Workflow General Experimental Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Workup & Purification 1 cluster_2 Step 2: Nitro Reduction cluster_3 Workup & Purification 2 A1 Dissolve Starting Material (4-Chloro-3-nitrobenzonitrile) A2 Add Methylamine A1->A2 A3 Heat & Reflux A2->A3 A4 Reaction Monitoring (TLC) A3->A4 B1 Solvent Removal A4->B1 Reaction Complete B2 Liquid-Liquid Extraction B1->B2 B3 Drying & Concentration B2->B3 B4 Purification (Chromatography/ Recrystallization) B3->B4 C1 Dissolve Intermediate (4-(Methylamino)-3-nitrobenzonitrile) B4->C1 Intermediate C2 Add Reducing Agent (e.g., SnCl2·2H2O) C1->C2 C3 Heat & Reflux C2->C3 C4 Reaction Monitoring (TLC) C3->C4 D1 Quench & Basify C4->D1 Reaction Complete D2 Filtration (Celite) D1->D2 D3 Extraction & Concentration D2->D3 D4 Final Purification D3->D4 FinalProduct This compound D4->FinalProduct Final Product

Caption: General laboratory workflow for the synthesis of the target compound.

Conclusion

This technical guide outlines a practical and efficient synthetic route for this compound. The described two-step process, involving a nucleophilic aromatic substitution followed by a nitro group reduction, utilizes readily available starting materials and established chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable preparation of this important chemical intermediate. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 3-Amino-4-(methylamino)benzonitrile. Due to a notable absence of detailed experimental data in publicly accessible literature, this document consolidates fundamental molecular information and presents a putative synthesis pathway and analytical workflow. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and providing a framework for future investigation.

Introduction

This compound is a substituted aromatic nitrile containing both a primary and a secondary amine group. Its structural motifs are of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for the synthesis of more complex molecules with desired biological activities or material properties. This guide aims to provide a detailed account of its molecular structure and to collate all available quantitative data.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted with a nitrile group, a primary amino group at position 3, and a secondary methylamino group at position 4.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecular structure.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound
CAS Number 64910-46-9[1]
Chemical Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
SMILES CNC1=C(C=C(C=C1)C#N)N
InChI Key ZZVVQSAUJWSQBV-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Solid[1]
Purity >95% (commercially available)[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Proposed Synthetic Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step synthesis could involve the nucleophilic aromatic substitution of a suitable precursor followed by reduction.

synthesis_pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 4-chloro-3-nitrobenzonitrile 4-chloro-3-nitrobenzonitrile Intermediate 4-(Methylamino)-3-nitrobenzonitrile 4-chloro-3-nitrobenzonitrile->Intermediate Base, Solvent Methylamine Methylamine Methylamine->Intermediate Product This compound Intermediate->Product Reducing_Agent e.g., SnCl2/HCl or H2/Pd-C Reducing_Agent->Product

Caption: A proposed two-step synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on the proposed synthetic pathway. These have not been experimentally validated and should be approached with appropriate caution and optimization.

Synthesis of 4-(Methylamino)-3-nitrobenzonitrile (Intermediate)
  • Reaction Setup: To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO) in a round-bottom flask, add a base such as potassium carbonate (2.0 eq).

  • Addition of Reagent: Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve the intermediate, 4-(methylamino)-3-nitrobenzonitrile (1.0 eq), in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd-C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and stir at an elevated temperature.

  • Work-up and Purification:

    • For Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For Method B: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Final Purification: Dry the organic extracts over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to yield the final product.

Analytical Workflow

A standard analytical workflow would be necessary to confirm the identity and purity of the synthesized this compound.

analytical_workflow Start Synthesized Product TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Start->TLC NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) (Structural Elucidation) TLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS IR Infrared Spectroscopy (IR) (Functional Group Analysis) MS->IR HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) IR->HPLC End Characterized Compound HPLC->End

Caption: A typical analytical workflow for the characterization of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is unavailable, predicted data can provide an estimation of the expected spectral features.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (multiple signals), N-H protons (broad singlets for NH₂ and NH), and a singlet for the methyl (CH₃) protons.
¹³C NMR Signals for the aromatic carbons, the nitrile carbon, and the methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile), and C=C stretching (aromatic).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Directions

This technical guide has summarized the known structural and identifying information for this compound. The significant lack of experimental data, including a validated synthesis protocol and comprehensive analytical characterization, represents a clear knowledge gap. The proposed synthetic pathway and analytical workflow provide a starting point for researchers interested in this molecule. Future work should focus on the successful synthesis, purification, and thorough characterization of this compound to enable its exploration in drug discovery and materials science applications. The publication of detailed experimental procedures and spectroscopic data is highly encouraged to facilitate further research in the scientific community.

References

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-(methylamino)benzonitrile, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. The document details the compound's chemical and physical properties, provides a proposed synthetic pathway with detailed experimental protocols, and includes a visual representation of the synthetic workflow. The information is curated for a technical audience, including researchers, scientists, and drug development professionals, to facilitate further investigation and application of this molecule.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also referred to as 3-amino-4-(methylamino)benzenecarbonitrile.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 64910-46-9[1]
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.181 g/mol [1]
Monoisotopic Mass 147.07965 Da[2]
Appearance Solid[1]
Melting Point 139 °C[3]
Boiling Point (Predicted) 346.8 ± 32.0 °C[3]
Density (Predicted) 1.15 ± 0.1 g/cm³[3]
pKa (Predicted) 4.74 ± 0.11[3]
InChI Key ZZVVQSAUJWSQBV-UHFFFAOYSA-N[1][2]

Proposed Synthetic Pathway and Experimental Protocols

While specific literature detailing the synthesis of this compound was not extensively available, a plausible and efficient two-step synthetic route can be proposed. This pathway is adapted from established methodologies for the synthesis of structurally similar aminobenzonitrile derivatives. The proposed synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction to form a nitro intermediate, which is subsequently reduced to the target amine.

Proposed Synthesis Workflow

G A 4-Chloro-3-nitrobenzonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B Methylamine B->C D 3-Nitro-4-(methylamino)benzonitrile C->D Intermediate F Reduction of Nitro Group D->F E Reducing Agent (e.g., SnCl2/HCl) E->F G This compound F->G Final Product

Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Nitro-4-(methylamino)benzonitrile (Intermediate)

This initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group in the meta position to the chlorine atom activates the aromatic ring for nucleophilic attack.

Materials and Reagents:

  • 4-Chloro-3-nitrobenzonitrile

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable organic solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzonitrile in a suitable organic solvent.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add 1.1 to 1.5 equivalents of methylamine solution to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 3-nitro-4-(methylamino)benzonitrile.

Step 2: Synthesis of this compound (Final Product)

The second step is the reduction of the nitro group of the intermediate to an amino group to yield the final product. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.

Materials and Reagents:

  • 3-Nitro-4-(methylamino)benzonitrile (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or another suitable organic solvent for extraction

Experimental Protocol:

  • In a round-bottom flask, suspend 1.0 equivalent of 3-nitro-4-(methylamino)benzonitrile in ethanol or a similar solvent.

  • Add 3 to 5 equivalents of tin(II) chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of drug development and chemical synthesis. The compiled data on its chemical and physical properties, along with a detailed proposed synthetic pathway, serves as a foundational resource for further research and application of this compound. The provided experimental protocols are based on established chemical principles and are intended to be a starting point for laboratory synthesis. Researchers are encouraged to optimize these procedures for their specific needs and to consult relevant safety data sheets before handling any of the mentioned chemicals.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical research and development. The described synthetic route is a robust two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a catalytic hydrogenation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate understanding and replication.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group in the ortho position and the cyano group in the para position activate the chlorine atom for substitution. The subsequent step is the selective reduction of the nitro group in the resulting 4-(methylamino)-3-nitrobenzonitrile intermediate to the corresponding primary amine, yielding the final product.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Catalytic Hydrogenation 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-(Methylamino)-3-nitrobenzonitrile 4-(Methylamino)-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile->4-(Methylamino)-3-nitrobenzonitrile Methylamine, Heat Methylamine Methylamine 4-(Methylamino)-3-nitrobenzonitrile_step2 4-(Methylamino)-3-nitrobenzonitrile This compound This compound 4-(Methylamino)-3-nitrobenzonitrile_step2->this compound H2, Pd/C

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the synthetic steps, providing a clear comparison of reaction parameters.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Chloro-3-nitrobenzonitrileC₇H₃ClN₂O₂182.56939-80-0
Methylamine (40% in H₂O)CH₅N31.0674-89-5
4-(Methylamino)-3-nitrobenzonitrileC₈H₇N₃O₂177.1664910-45-8
This compoundC₈H₉N₃147.1864910-46-9

Table 2: Reaction Conditions and Yields

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Nucleophilic Aromatic Substitution4-Chloro-3-nitrobenzonitrileMethylamineEthanol50 - Reflux4 - 885 - 95
2Catalytic Hydrogenation4-(Methylamino)-3-nitrobenzonitrileH₂, 5-10% Pd/CEthyl Acetate / Methanol35 - 552 - 580 - 90

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This procedure details the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with methylamine.

Materials and Reagents:

  • 4-Chloro-3-nitrobenzonitrile

  • Methylamine (40% solution in water)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

G cluster_workflow Experimental Workflow: Step 1 start Dissolve 4-chloro-3-nitrobenzonitrile in Ethanol add_amine Add Methylamine solution dropwise start->add_amine reflux Heat mixture to 50°C for 4-8 hours add_amine->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent under reduced pressure cool->evaporate dissolve Dissolve residue in Ethyl Acetate evaporate->dissolve wash Wash with water and brine dissolve->wash dry Dry organic layer over Na2SO4 wash->dry filter_evaporate Filter and concentrate to yield crude product dry->filter_evaporate purify Purify by recrystallization (optional) filter_evaporate->purify end_product 4-(Methylamino)-3-nitrobenzonitrile purify->end_product

Caption: Workflow for the synthesis of 4-(Methylamino)-3-nitrobenzonitrile.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzonitrile in ethanol.

  • Addition of Methylamine: To the stirred solution, add 1.5 to 2.0 equivalents of a 40% aqueous solution of methylamine dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzonitrile.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the nitro intermediate to the final product.

Materials and Reagents:

  • 4-(Methylamino)-3-nitrobenzonitrile

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethyl acetate or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite or another filter aid

G cluster_workflow Experimental Workflow: Step 2 start Place nitro compound, solvent, and Pd/C in autoclave purge Purge autoclave with inert gas start->purge hydrogenate Pressurize with H2 (3-4 bar) and heat (35-55°C) purge->hydrogenate monitor Monitor H2 uptake (2-5 hours) hydrogenate->monitor cool_depressurize Cool to room temperature and depressurize monitor->cool_depressurize filter Filter through Celite to remove catalyst cool_depressurize->filter wash_catalyst Wash catalyst with solvent filter->wash_catalyst concentrate Concentrate filtrate under reduced pressure wash_catalyst->concentrate end_product This compound concentrate->end_product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a hydrogenation autoclave, place 1.0 equivalent of 4-(methylamino)-3-nitrobenzonitrile, a suitable solvent such as ethyl acetate or methanol, and 5-10% by weight of palladium on carbon catalyst (5% or 10% Pd/C).

  • Inerting: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 3-4 bar and heat the mixture to 35-55°C with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 2-5 hours, which can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

An In-Depth Technical Guide on the Discovery and History of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-Amino-4-(methylamino)benzonitrile (CAS No. 64910-46-9). While a detailed historical narrative of its initial discovery remains elusive in readily available scientific literature, its first documented appearance is traced back to a 2003 patent filing. This guide outlines a plausible and detailed synthetic pathway, complete with experimental protocols for its preparation from commercially available starting materials. All pertinent quantitative data is summarized for clarity, and the synthetic workflow is visualized. This document serves as a foundational resource for researchers interested in the chemistry and potential applications of this substituted benzonitrile.

Introduction and Historical Context

This compound is a substituted aromatic nitrile containing both a primary and a secondary amine functional group. Such diamino benzonitrile scaffolds are of interest in medicinal chemistry and materials science due to their potential as building blocks for more complex heterocyclic systems and as precursors for dyes and other functional materials.

The specific discovery and first synthesis of this compound are not prominently detailed in peer-reviewed scientific journals. However, its appearance in the patent literature suggests its emergence as a compound of interest in the early 2000s. A key patent, US 2003/0212111 A1 , filed by Martin et al., is the earliest identified public record of this compound, pointing to its likely first synthesis in an industrial research and development setting. The patent context suggests its potential utility as an intermediate in the synthesis of more complex molecules, a common fate for many novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 64910-46-9[1]
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
Appearance Solid[1]
Melting Point 139 °C
Boiling Point (Predicted) 346.8 ± 32.0 °C
Density (Predicted) 1.15 ± 0.1 g/cm³
pKa (Predicted) 4.74 ± 0.11

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-3-nitrobenzonitrile. The first step involves a nucleophilic aromatic substitution to introduce the methylamino group, followed by the reduction of the nitro group to the desired primary amine.

Logical Flow of Synthesis

G A 4-Chloro-3-nitrobenzonitrile B Step 1: Nucleophilic Aromatic Substitution (Methylamine) A->B C 4-(Methylamino)-3-nitrobenzonitrile B->C D Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E

References

An In-depth Technical Guide on 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to 3-Amino-4-(methylamino)benzonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of aromatic amines. Furthermore, a plausible synthetic pathway is presented to aid researchers in its preparation.

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents
WaterSparingly SolubleThe presence of amino groups allows for hydrogen bonding with water, but the aromatic ring and methyl group are hydrophobic, limiting solubility.
Alcohols (Methanol, Ethanol)SolubleThe alkyl chain of the alcohol is less polar than water, better accommodating the non-polar parts of the molecule, while still allowing for hydrogen bonding.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it a good solvent for many polar and non-polar compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleAcetonitrile is polar but less so than DMSO and DMF. It is a good solvent for many organic compounds but may have limitations with more polar or hydrogen-bond-donating solutes.
Non-Polar Solvents
Toluene, HexaneSparingly Soluble to InsolubleThe polar amino and nitrile functional groups make the molecule less likely to dissolve in non-polar hydrocarbon solvents.
Aqueous Acid
Dilute HClSolubleThe basic amino groups will be protonated to form water-soluble ammonium salts[2].
Aqueous Base
Dilute NaOHInsolubleThe amino groups are not acidic and will not be deprotonated by a dilute base.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic amine like this compound in various solvents at a specific temperature. This method is adapted from standard laboratory procedures for solubility measurement[1][2][3][4].

Objective: To quantitatively determine the solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, toluene)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to 0.1 mg)

  • Vials or flasks with secure caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered aliquot.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator at room temperature.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility (S) can be expressed in g/L or mol/L using the following formulas:

      • S (g/L) = (Mass of dissolved solid in g) / (Volume of aliquot in L)

      • S (mol/L) = (Mass of dissolved solid in g / Molar mass of the compound) / (Volume of aliquot in L) (Molar mass of this compound = 147.18 g/mol )

  • Replicates:

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the average solubility with the standard deviation.

Plausible Synthetic Workflow

Synthesis_Workflow reagent1 4-Chloro-3-nitrobenzonitrile intermediate 4-(Methylamino)-3-nitrobenzonitrile reagent1->intermediate Nucleophilic Aromatic Substitution (SNAr) reagent2 Methylamine (CH3NH2) reagent2->intermediate product This compound intermediate->product Nitro Group Reduction reagent3 Reducing Agent (e.g., H2/Pd-C, SnCl2/HCl) reagent3->product

Caption: Plausible two-step synthesis of this compound.

References

Spectroscopic and Structural Elucidation of 3-Amino-4-(methylamino)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Amino-4-(methylamino)benzonitrile. Due to the current absence of published experimental spectroscopic data for this specific compound, this document focuses on predicted data and established methodologies for the characterization of analogous aromatic amines and benzonitrile derivatives. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the expected spectral characteristics and the experimental approaches required for its definitive identification.

Introduction

This compound is a substituted aromatic compound featuring a nitrile group, a primary amine, and a secondary amine. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide outlines the predicted spectroscopic data for this compound and provides detailed experimental protocols that can be applied to its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and comparison with experimentally determined data for structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), the predicted monoisotopic mass is 147.07965 Da. The table below lists the predicted m/z values for various common adducts that may be observed in electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺148.08693
[M+Na]⁺170.06887
[M+K]⁺186.04281
[M+NH₄]⁺165.11347
[M-H]⁻146.07237
[M+HCOO]⁻192.07785
[M+CH₃COO]⁻206.09350

Data sourced from PubChem CID: 2779731. These are computationally predicted values and await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (ortho to CN)7.0 - 7.3d1H
Aromatic-H (meta to CN)6.8 - 7.1dd1H
Aromatic-H (ortho to NH₂)6.5 - 6.8d1H
-NH₂ (Amino)3.5 - 5.0 (broad)s2H
-NH (Methylamino)3.0 - 4.5 (broad)q1H
-CH₃ (Methyl)2.8 - 3.0d3H

Predictions are based on analogous structures and may vary with solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C≡N (Nitrile)118 - 122
Quaternary C (ipso to CN)100 - 110
Aromatic CH110 - 135
Quaternary C (ipso to NH₂)140 - 150
Quaternary C (ipso to NHCH₃)145 - 155
-CH₃ (Methyl)30 - 35

Predictions are based on analogous structures and may vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Primary Amine)3450 - 3300Medium
N-H Stretch (Secondary Amine)3350 - 3310Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C≡N Stretch (Nitrile)2260 - 2220Strong
N-H Bend (Primary Amine)1650 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1350 - 1250Strong

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Mass Spectrometry (Electrospray Ionization)

Objective: To determine the accurate mass and confirm the molecular formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, as well as other adducts.

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Infusion Direct Infusion Dissolve->Infusion ESI Electrospray Ionization (+/-) Infusion->ESI MassAnalyzer High-Resolution Mass Analyzer ESI->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Accurate Mass Determination & Formula Confirmation Spectrum->Analysis

Caption: Workflow for Mass Spectrometry Analysis.
NMR Spectroscopy

Objective: To elucidate the detailed chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to TMS or the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing H1_Spec ¹H NMR Spectrum Processing->H1_Spec C13_Spec ¹³C NMR Spectrum Processing->C13_Spec Interpretation Structural Elucidation H1_Spec->Interpretation C13_Spec->Interpretation

Caption: Workflow for NMR Spectroscopy Analysis.
IR Spectroscopy

Objective: To identify the key functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Methodology:

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. For transmission FTIR, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

As of the date of this publication, there is no specific information available in the public domain regarding the involvement of this compound in biological signaling pathways. However, the structural motifs present in the molecule, such as the aminobenzonitrile core, are found in compounds with diverse biological activities. Future research may explore its potential as an inhibitor or modulator of various enzymes or receptors.

The logical relationship for the characterization of this, or any novel compound, follows a standard scientific workflow.

Characterization_Logic Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Analysis Initial Analysis (TLC, Melting Point) Purification->Initial_Analysis Spectroscopic_ID Spectroscopic Identification Initial_Analysis->Spectroscopic_ID MS Mass Spectrometry (Molecular Weight) Spectroscopic_ID->MS NMR NMR Spectroscopy (¹H, ¹³C - Structure) Spectroscopic_ID->NMR IR IR Spectroscopy (Functional Groups) Spectroscopic_ID->IR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Final_Structure Confirmed Structure of This compound Data_Analysis->Final_Structure

Caption: Logical workflow for the synthesis and characterization of a novel compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. While experimental data is not yet available, the information and protocols presented herein offer a solid foundation for researchers to undertake the synthesis and characterization of this promising molecule. The detailed methodologies and expected spectral data will aid in the efficient and accurate elucidation of its structure, paving the way for its potential applications in drug discovery and materials science. It is anticipated that future research will provide the experimental data necessary to validate and refine the predictions outlined in this guide.

Potential Research Areas for 3-Amino-4-(methylamino)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzonitrile is a small organic molecule with a diaminobenzonitrile core structure. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs suggest significant potential for exploration in several areas of drug discovery and chemical biology. The presence of two amine groups and a nitrile moiety on a benzene ring offers multiple points for chemical modification and interaction with biological targets. This technical guide outlines three primary areas of potential research for this compound: as a ligand for the serotonin transporter (SERT), as a scaffold for kinase inhibitors, and as a foundation for the development of fluorescent ion probes. This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols, and potential data analysis workflows for each proposed research direction.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1][2]
CAS Number 64910-46-9[1]
Appearance Solid[1]
Purity Typically ≥95% (commercial)[1]
Melting Point 139 °C[3]
Boiling Point 346.8±32.0 °C (Predicted)[3]
Density 1.15±0.1 g/cm³ (Predicted)[3]
pKa 4.74±0.11 (Predicted)[3]

Proposed Synthesis of this compound

A plausible two-step synthetic route for this compound, starting from the commercially available 4-chloro-3-nitrobenzonitrile, is outlined below. This proposed synthesis is based on established organic chemistry principles, including nucleophilic aromatic substitution and nitro group reduction.

G cluster_synthesis Proposed Synthesis Workflow start 4-Chloro-3-nitrobenzonitrile step1 Nucleophilic Aromatic Substitution (Methylamine, Solvent, Heat) start->step1 intermediate 4-(Methylamino)-3-nitrobenzonitrile step1->intermediate step2 Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product G cluster_sert SERT Ligand Screening Workflow compound This compound binding_assay Radioligand Displacement Assay (e.g., with [3H]citalopram) compound->binding_assay functional_assay Serotonin Reuptake Inhibition Assay (e.g., using JAR cells) compound->functional_assay data_analysis Determine Ki and IC50 values binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar G cluster_kinase Kinase Inhibitor Screening Workflow compound This compound kinome_scan Kinome-wide Profiling (e.g., using a commercial service) compound->kinome_scan hit_identification Identify Primary Kinase Hits kinome_scan->hit_identification dose_response Dose-Response Assays for Hits (e.g., HTRF Assay) hit_identification->dose_response ic50_determination Determine IC50 values dose_response->ic50_determination selectivity_profiling Assess Selectivity Against Related Kinases ic50_determination->selectivity_profiling G cluster_fluorescence Fluorescent Probe Evaluation Workflow compound This compound photophysical_char Characterize Photophysical Properties (Absorption, Emission, Quantum Yield) compound->photophysical_char ion_screening Screen Against a Panel of Metal Ions photophysical_char->ion_screening selectivity_study Competition Experiments with Interfering Ions ion_screening->selectivity_study titration Fluorescence Titration with Target Ion ion_screening->titration binding_analysis Determine Binding Constant (Ka) and Stoichiometry titration->binding_analysis

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzonitrile is a valuable and versatile synthetic building block, particularly in the field of medicinal chemistry. Its ortho-diamino arrangement makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds that are central to the development of targeted therapeutics. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The structural motif of this compound is particularly relevant for the construction of compounds targeting protein kinases such as Bcr-Abl and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

Physicochemical and Spectral Data

While experimental spectral data for this compound is not widely published, the following table summarizes its key physicochemical properties and predicted spectral data. This information is crucial for reaction monitoring and characterization of intermediates and final products.

PropertyValueReference
Molecular Formula C₈H₉N₃[4]
Molecular Weight 147.18 g/mol [4]
CAS Number 64910-46-9
Appearance Solid (predicted)
Predicted XlogP 0.9[4]
Predicted Mass (M+H)⁺ m/z 148.08693[4]

Experimental Protocols

I. Plausible Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from 4-chloro-3-nitrobenzonitrile, based on established methodologies for the synthesis of related diaminobenzonitriles.[5]

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzonitrile is displaced by methylamine.

  • Materials and Reagents:

    • 4-chloro-3-nitrobenzonitrile

    • Methylamine (40% in water or as a solution in a suitable organic solvent)

    • A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in the chosen polar aprotic solvent.

    • Add the non-nucleophilic base (1.5 - 2.0 eq).

    • Slowly add the methylamine solution (1.2 - 1.5 eq) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzonitrile.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 4-(methylamino)-3-nitrobenzonitrile to an amino group.

  • Materials and Reagents:

    • 4-(methylamino)-3-nitrobenzonitrile

    • Reducing agent such as Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with Palladium on carbon (Pd/C) in methanol or ethanol.

    • Hydrochloric acid (if using SnCl₂)

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

G cluster_0 Plausible Synthesis of this compound 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-(Methylamino)-3-nitrobenzonitrile 4-(Methylamino)-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile->4-(Methylamino)-3-nitrobenzonitrile 1. Methylamine, Base 2. Solvent (e.g., DMF) This compound This compound 4-(Methylamino)-3-nitrobenzonitrile->this compound Reduction (e.g., SnCl2 or H2/Pd-C)

Caption: Plausible synthetic pathway for this compound.

II. Application in the Synthesis of a Bcr-Abl Kinase Inhibitor Scaffold

This compound is an ideal starting material for the synthesis of kinase inhibitors based on the 2-aminopyrimidine scaffold, such as analogues of Imatinib and Nilotinib.[6][7] The following is a representative protocol for the construction of a key intermediate.

  • Reaction: Condensation of this compound with N-(3-pyridinyl)-cyanamide to form a guanidine intermediate, which can then be cyclized to form the aminopyrimidine core.

  • Materials and Reagents:

    • This compound

    • N-(3-pyridinyl)-cyanamide

    • Anhydrous solvent such as n-butanol or dioxane

    • Acid catalyst (e.g., hydrochloric acid)

    • Base for neutralization (e.g., sodium hydroxide solution)

  • Procedure:

    • To a solution of this compound (1.0 eq) in n-butanol, add a catalytic amount of concentrated hydrochloric acid.

    • Add N-(3-pyridinyl)-cyanamide (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and adjust the pH to basic with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting guanidine intermediate can be cyclized with a suitable three-carbon synthon (e.g., a β-ketoester) under basic or acidic conditions to form the desired pyrimidine-based kinase inhibitor scaffold.

G cluster_1 Application in Kinase Inhibitor Synthesis Start This compound Intermediate Guanidine Intermediate Start->Intermediate N-(3-pyridinyl)-cyanamide, Acid catalyst Product Aminopyrimidine Scaffold (e.g., Imatinib Analogue) Intermediate->Product Cyclization with β-ketoester

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Application in Drug Discovery: Targeting Bcr-Abl Kinase

Derivatives of this compound are particularly relevant in the development of inhibitors for the Bcr-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[8] The aminopyrimidine core, synthesized from this building block, can mimic the adenine ring of ATP and bind to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity.[9]

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. Key downstream pathways include the RAS/MAPK pathway and the PI3K/AKT pathway.

G cluster_2 Bcr-Abl Signaling and Inhibition Bcr-Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Phosphorylation Bcr-Abl->Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Substrate->Downstream Outcome Cell Proliferation & Survival (CML) Downstream->Outcome Inhibitor Inhibitor (derived from 3-Amino-4- (methylamino)benzonitrile) Inhibitor->Bcr-Abl Inhibition

Caption: Bcr-Abl signaling pathway and its inhibition.

Quantitative Data for a Representative Kinase Inhibitor

The following table presents inhibitory activity data for a representative Bcr-Abl kinase inhibitor with a scaffold that can be synthesized from this compound. This data is provided as an example of the potency that can be achieved with this class of compounds.

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference
Representative Inhibitor Bcr-Abl25K562250[1]
Imatinib (for comparison) Bcr-Abl38K562290[1]

Conclusion

This compound is a highly valuable synthetic intermediate for the development of potent kinase inhibitors. Its straightforward incorporation into heterocyclic scaffolds, particularly those targeting the Bcr-Abl kinase, makes it a compound of significant interest for researchers in oncology and medicinal chemistry. The protocols and data presented herein provide a foundation for the utilization of this building block in drug discovery programs.

References

Application Notes and Protocols for 3-Amino-4-(methylamino)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzonitrile is a substituted benzonitrile compound that holds potential as a versatile scaffold in medicinal chemistry. Its structural features, including a diamino-substituted benzene ring and a nitrile group, make it an attractive starting point for the synthesis of novel therapeutic agents. While extensive biological data for this specific molecule is limited in publicly available literature, its core structure is found in compounds targeting key biological pathways, particularly as kinase inhibitors and as precursors for neuroimaging agents.

These application notes provide an overview of the potential uses of this compound, along with detailed, representative protocols for investigating its activity in relevant biological assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
CAS Number 64910-46-9
Appearance Solid
Purity Typically >95%
InChI Key ZZVVQSAUJWSQBV-UHFFFAOYSA-N

Potential Medicinal Chemistry Applications

Based on the broader class of benzonitrile-containing compounds and related analogs, this compound is a promising candidate for investigation in the following areas:

  • Kinase Inhibition: The 4-anilino-3-quinolinecarbonitrile scaffold, which is structurally related, has been successfully employed in the development of potent inhibitors for various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers. The this compound core can serve as a foundational element for developing novel kinase inhibitors.

  • Serotonin Transporter (SERT) Ligands: Derivatives of this compound, such as DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile), are high-affinity ligands for the serotonin transporter. When radiolabeled, these molecules are valuable tools for positron emission tomography (PET) imaging to study the distribution and density of SERT in the brain, which is implicated in neuropsychiatric disorders like depression.

Experimental Protocols

The following are detailed, representative protocols for assessing the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of this compound or its derivatives as inhibitors of a target kinase (e.g., EGFR, Src).

Materials:

  • Recombinant human kinase (e.g., EGFR, Src)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the target kinase and its peptide substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin transporter.

Objective: To measure the binding affinity (Ki) of this compound or its derivatives for the serotonin transporter.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT.

  • Radioligand (e.g., [³H]Citalopram or [³H]Paroxetine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound (this compound) dissolved in DMSO.

  • Non-specific binding control (e.g., 10 µM Fluoxetine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in the assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL of diluted test compound or vehicle (for total binding) or non-specific binding control.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors with scaffolds related to this compound.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos SOS Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 3-Amino-4-(methylamino) benzonitrile Derivative Inhibitor->EGFR Inhibits (ATP competitive)

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a novel compound like this compound as a potential kinase inhibitor.

Kinase_Inhibitor_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity Kinase Panel Screening (Selectivity Profiling) dose_response->selectivity Potent Hits cellular_assays Cell-Based Assays (Target Engagement, Proliferation) selectivity->cellular_assays Selective Hits lead_optimization Lead Optimization (SAR Studies) cellular_assays->lead_optimization Cell-Active Hits lead_optimization->start Iterative Synthesis end Preclinical Candidate lead_optimization->end

Caption: Workflow for the discovery of kinase inhibitors.

Application Notes and Protocols for the Synthesis of DASB using 3-Amino-4-(methylamino)benzonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile (DASB), a crucial radioligand for imaging the serotonin transporter (SERT) with positron emission tomography (PET). The focus is on the synthesis of the key precursor, desmethyl-DASB (also known as MASB or 3-amino-4-(2-methylaminomethylphenylsulfanyl)benzonitrile), which serves as the immediate precursor for radiolabeling with isotopes like Carbon-11.

Introduction

DASB is a highly selective ligand for the serotonin transporter, making it an invaluable tool in neuroscience research and drug development for studying various neurological and psychiatric disorders. The synthesis of high-quality DASB, particularly its radiolabeled forms, is critical for obtaining reliable and reproducible imaging results. A common and efficient synthetic strategy involves the preparation of a desmethyl precursor, which is then methylated in the final step with a radiolabeled methylating agent. This document outlines a robust synthetic route to this precursor, starting from commercially available reagents.

Synthetic Pathway Overview

The synthesis of desmethyl-DASB can be achieved through a multi-step process starting from 2-thiobenzyl alcohol. The general workflow involves the formation of a diaryl sulfide, followed by functional group manipulations to introduce the necessary amino and methylamino moieties.

A 2-Thiobenzyl alcohol C 3-Amino-4-(2-(hydroxymethyl)phenylthio)benzonitrile A->C Nucleophilic Aromatic Substitution B 3-Amino-4-fluorobenzonitrile B->C D 3-Amino-4-(2-(bromomethyl)phenylthio)benzonitrile C->D Bromination E 2-((2-(2-Amino-4-cyanophenylthio)benzyl)isoindoline-1,3-dione D->E Gabriel Synthesis F 3-Amino-4-(2-(aminomethyl)phenylthio)benzonitrile E->F Hydrazinolysis G Desmethyl-DASB (MASB) F->G Reductive Amination I [11C]DASB G->I Radiomethylation H [11C]CH3I or [11C]CH3OTf H->I

Caption: Synthetic workflow for the preparation of Desmethyl-DASB (MASB) and subsequent radiolabeling to yield [11C]DASB.

Experimental Protocols

The following protocols are based on established synthetic routes for desmethyl-DASB.

Protocol 1: Synthesis of 3-Amino-4-(2-(hydroxymethyl)phenylthio)benzonitrile
  • Reaction Setup: To a solution of 3-amino-4-fluorobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Addition of Thiol: Add 2-thiobenzyl alcohol (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-4-(2-(bromomethyl)phenylthio)benzonitrile
  • Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude bromide.

Protocol 3: Synthesis of 2-((2-(2-Amino-4-cyanophenylthio)benzyl)isoindoline-1,3-dione)
  • Reaction Setup: To a solution of the bromide from Protocol 2 (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).

  • Reaction Conditions: Heat the mixture to 100 °C for 1 hour.

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum. The crude product is often used in the next step without further purification.

Protocol 4: Synthesis of 3-Amino-4-(2-(aminomethyl)phenylthio)benzonitrile
  • Reaction Setup: Dissolve the phthalimide-protected compound from Protocol 3 (1.0 eq) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (4.0 eq) and heat the mixture to reflux for 4 hours.

  • Work-up: After cooling, filter the precipitate (phthalhydrazide). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer and concentrate to obtain the primary amine.

Protocol 5: Synthesis of Desmethyl-DASB (MASB)
  • Reaction Setup: To a solution of the primary amine from Protocol 4 (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield desmethyl-DASB.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
13-Amino-4-(2-(hydroxymethyl)phenylthio)benzonitrile3-Amino-4-fluorobenzonitrileK₂CO₃, 2-Thiobenzyl alcoholDMF480~85
23-Amino-4-(2-(bromomethyl)phenylthio)benzonitrileProduct of Step 1PBr₃DCM20 to RT~93 (crude)
32-((2-(2-Amino-4-cyanophenylthio)benzyl)isoindoline-1,3-dioneProduct of Step 2Potassium phthalimideDMF1100~90
43-Amino-4-(2-(aminomethyl)phenylthio)benzonitrileProduct of Step 3Hydrazine hydrateEthanol4Reflux~80
5Desmethyl-DASB (MASB)Product of Step 4Paraformaldehyde, NaBH₄Methanol30 to RT~75

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Final Step: Radiosynthesis of [11C]DASB

The final step in the preparation of the PET ligand involves the radiomethylation of the desmethyl-DASB precursor.

cluster_0 Radiolabeling Module A [11C]CO2 Target B [11C]CH3I or [11C]CH3OTf Synthesis A->B Gas Phase Chemistry D Reaction Vessel B->D Trapping C Precursor Vial (Desmethyl-DASB in DMSO) C->D Addition E HPLC Purification D->E Injection F Formulation E->F Collection G Quality Control F->G Sampling H Final [11C]DASB Product G->H Release

Caption: Automated radiosynthesis workflow for [11C]DASB from the desmethyl precursor.

Protocol 6: Radiosynthesis of [11C]DASB
  • Precursor Preparation: Prepare a solution of desmethyl-DASB (MASB) (approx. 1 mg) in a suitable solvent such as dimethyl sulfoxide (DMSO) (500 µL).

  • Radiomethylation Agent: Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) from cyclotron-produced [¹¹C]CO₂.

  • Reaction: Trap the [¹¹C]methylating agent in the precursor solution and heat the reaction vessel (e.g., at 80 °C for 2 minutes).[1]

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: The collected radioactive fraction is formulated in a physiologically compatible solution for injection.

  • Quality Control: Perform standard quality control tests, including radiochemical purity, specific activity, and residual solvent analysis, before use.

Radiosynthesis Data

ParameterValue
Precursor Amount~1 mg
Methylating Agent[¹¹C]CH₃-Triflate
SolventDMSO
Reaction Temperature80 °C
Reaction Time2 min
Radiochemical Yield~63.7%

Data obtained from optimized automated synthesis procedures.[1]

Conclusion

The synthesis of the desmethyl-DASB precursor is a critical process for the routine production of the [¹¹C]DASB radioligand. The protocols outlined provide a reliable pathway to obtain this precursor in good yields. Subsequent automated radiosynthesis allows for the efficient and high-purity production of [¹¹C]DASB, enabling its use in PET imaging studies of the serotonin transporter. Careful execution of these protocols and adherence to quality control standards are paramount for successful and reproducible outcomes in both research and clinical settings.

References

Application Notes and Protocols for the Synthesis of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Amino-4-(methylamino)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway involves a nucleophilic aromatic substitution to form 3-nitro-4-(methylamino)benzonitrile, followed by a reduction of the nitro group to yield the final product. This protocol is designed to be a comprehensive guide for researchers, offering clear, step-by-step instructions and relevant data to ensure successful synthesis.

Chemical Overview

CompoundThis compound
CAS Number Not available
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol [1]
Typical Purity ≥95%
Appearance Solid[1]
Applications Intermediate in pharmaceutical synthesis

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The initial step is a nucleophilic aromatic substitution (SNAAr) reaction to generate the intermediate, 3-nitro-4-(methylamino)benzonitrile. The subsequent step involves the reduction of the nitro group to afford the desired this compound.

A 4-Chloro-3-nitrobenzonitrile C 3-Nitro-4-(methylamino)benzonitrile A->C Step 1: Nucleophilic Aromatic Substitution B Methylamine B->C E This compound C->E Step 2: Nitro Group Reduction D Reducing Agent (e.g., SnCl2·2H2O) D->E

Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(methylamino)benzonitrile

This procedure details the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing effects of the nitro and cyano groups facilitate this substitution reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-3-nitrobenzonitrile182.5610.0 g0.0548
Methylamine (40% in H₂O)31.0612.8 mL0.164
Ethanol46.07100 mL-
Water18.02As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0548 mol) of 4-chloro-3-nitrobenzonitrile in 100 mL of ethanol.

  • To the stirred solution, add 12.8 mL (0.164 mol) of a 40% aqueous solution of methylamine.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water with stirring.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any unreacted methylamine and salts.

  • Dry the solid in a vacuum oven at 50°C to yield 3-nitro-4-(methylamino)benzonitrile.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 3-nitro-4-(methylamino)benzonitrile to an amino group using tin(II) chloride dihydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitro-4-(methylamino)benzonitrile177.168.0 g0.0451
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6330.6 g0.135
Ethanol46.07150 mL-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Ethyl acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 8.0 g (0.0451 mol) of 3-nitro-4-(methylamino)benzonitrile in 150 mL of ethanol.

  • Add 30.6 g (0.135 mol) of tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Yield: 70-85%

Data Presentation

StepProductStarting MaterialReagentsReaction TimeTemperatureYield
13-Nitro-4-(methylamino)benzonitrile4-Chloro-3-nitrobenzonitrileMethylamine, Ethanol4 hoursReflux85-95%
2This compound3-Nitro-4-(methylamino)benzonitrileSnCl₂·2H₂O, Ethanol3 hoursReflux70-85%

Visualization of Experimental Workflow

cluster_step1 Step 1: Synthesis of 3-Nitro-4-(methylamino)benzonitrile cluster_step2 Step 2: Synthesis of this compound A Dissolve 4-chloro-3-nitrobenzonitrile in Ethanol B Add Methylamine Solution A->B C Reflux for 4 hours B->C D Cool and Precipitate in Water C->D E Filter and Dry Product D->E F Suspend 3-nitro-4-(methylamino)benzonitrile in Ethanol E->F Intermediate Product G Add SnCl2·2H2O F->G H Reflux for 3 hours G->H I Quench with Ice and Neutralize H->I J Extract with Ethyl Acetate I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Radiolabeling of 3-Amino-4-(methylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 3-amino-4-(methylamino)benzonitrile derivatives with positron-emitting isotopes, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). Such radiolabeled compounds are valuable tools for in vivo imaging studies using Positron Emission Tomography (PET), enabling the non-invasive investigation of biological targets and pharmacokinetic properties of novel drug candidates.

Two primary strategies are presented:

  • Direct [¹¹C]Cyanation: This approach involves the incorporation of a [¹¹C]-labeled cyanide group onto an aromatic precursor. This method is advantageous due to the short half-life of Carbon-11 (t½ ≈ 20.4 minutes), which allows for multiple PET scans in a single day and minimizes the long-term radiation dose to the subject.[1] A copper-mediated reaction is a common and effective method for this transformation.[2][3][4][5]

  • Indirect [¹⁸F]Fluorobenzylation: This multi-step strategy utilizes a [¹⁸F]-labeled prosthetic group, such as [¹⁸F]fluorobenzyl bromide, which is first synthesized and then conjugated to the this compound core. Fluorine-18 has a longer half-life (t½ ≈ 109.8 minutes), which facilitates longer imaging studies, centralized production, and distribution to satellite PET centers.[6]

Data Summary

The following tables summarize representative quantitative data for the proposed radiolabeling methods, based on analogous reactions reported in the literature.

Table 1: Quantitative Data for Copper-Mediated [¹¹C]Cyanation of Aromatic Precursors

Precursor TypeCatalyst/MediatorRadiochemical Yield (RCY, non-decay corrected)Molar Activity (Am)Reference
Arylpinacolboronate (BPin) esterCu(OTf)₂6 ± 1%Not Reported[2]
Arylboronic acidCu(OTf)₂10%High[4]
Aryldiazonium saltCu(MeCN)₄PF₆10 ± 1% (RCC)Not Reported[7]
Aryl iodide (photoredox)Cu(I)/1,10-phenanthroline10 ± 1% (RCC)Not Reported[7]

Note: RCY can be highly dependent on the specific substrate and reaction conditions. RCC stands for Radiochemical Conversion.

Table 2: Quantitative Data for Indirect [¹⁸F]Fluorobenzylation

Prosthetic Group SynthesisConjugation SubstrateRadiochemical Yield (RCY, decay corrected)Molar Activity (Am)Reference
[¹⁸F]Fluorobenzyl bromide from diaryliodonium saltGuanidine derivative21.7 ± 3.52%Not Reported[7]
N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamideOligonucleotide3 - 18%Not Reported[3]
4-[¹⁸F]fluorobenzyl azide from ylide precursorssDNA aptamer~30% (non-decay corrected)129.5-148 GBq/µmol[2]

Experimental Protocols

Protocol 1: Direct Radiolabeling with [¹¹C]Cyanide via Copper-Mediated Cyanation

This protocol is adapted from established copper-mediated [¹¹C]cyanation methods for arylboronic acid precursors.[2][4][5] The precursor for this reaction would be a boronic acid or pinacol ester derivative of 3-amino-4-(methylamino)benzene.

Materials:

  • Precursor: 3-Amino-4-(methylamino)phenylboronic acid pinacol ester

  • [¹¹C]HCN or [¹¹C]KCN (produced from a cyclotron)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • N,N-Dimethylacetamide (DMA)

  • HPLC purification system

  • Solvents for HPLC (e.g., acetonitrile, water, buffers)

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • [¹¹C]Cyanide Trapping: Bubble no-carrier-added [¹¹C]HCN (approximately 800 mCi) into a reaction vial containing a solution of the boronic ester precursor (1 equivalent) and pyridine (15 equivalents) in DMA (0.25 mL).[2]

  • Reaction Initiation: Add Cu(OTf)₂ (4 equivalents) to the reaction mixture.[2]

  • Heating: Seal the reaction vial and heat at 100 °C for 5 minutes.[2]

  • Quenching and Purification: After the reaction, quench the mixture with an appropriate solution and purify the crude product using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction containing the radiolabeled product is typically passed through an SPE cartridge to remove HPLC solvents and formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: The final product should be analyzed for radiochemical purity, chemical purity, molar activity, and residual solvents via analytical HPLC and gas chromatography.

Protocol 2: Indirect Radiolabeling with [¹⁸F]Fluorobenzyl Bromide

This two-part protocol involves the synthesis of the [¹⁸F]fluorobenzyl bromide prosthetic group followed by its conjugation to the this compound.

Part A: Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide

This sub-protocol is a general representation and may require optimization.

Materials:

  • [¹⁸F]Fluoride (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • 4-(Bromomethyl)phenyl)trimethylammonium triflate (precursor)

  • Acetonitrile (anhydrous)

  • SPE cartridges

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture azeotropically with additions of anhydrous acetonitrile under a stream of nitrogen.

  • Radiofluorination: To the dried [¹⁸F]fluoride/K₂₂₂ complex, add a solution of the 4-(bromomethyl)phenyl)trimethylammonium triflate precursor in anhydrous acetonitrile. Heat the reaction mixture (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes).

  • Purification: Purify the resulting 4-[¹⁸F]fluorobenzyl bromide from the reaction mixture, often using SPE cartridges.

Part B: N-Alkylation of this compound

Materials:

  • This compound

  • 4-[¹⁸F]Fluorobenzyl bromide (from Part A)

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • HPLC purification system

Procedure:

  • Conjugation Reaction: To a solution of this compound and a base in a suitable solvent, add the purified 4-[¹⁸F]fluorobenzyl bromide.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 10-15 minutes.

  • Purification and Formulation: Purify the final radiolabeled product using semi-preparative HPLC, followed by formulation using an SPE cartridge as described in Protocol 1.

  • Quality Control: Perform quality control tests as described in Protocol 1.

Visualizations

G cluster_0 Direct [¹¹C]Cyanation Workflow Cyclotron Cyclotron HCN_Trap [¹¹C]HCN Trapping Cyclotron->HCN_Trap [¹¹C]CO₂ to [¹¹C]HCN Reaction Cu-Mediated Cyanation (100°C, 5 min) HCN_Trap->Reaction Precursor, Cu(OTf)₂ HPLC HPLC Purification Reaction->HPLC Formulation SPE Formulation HPLC->Formulation QC Quality Control Formulation->QC

Caption: Workflow for direct [¹¹C]cyanation.

G cluster_0 Indirect [¹⁸F]Fluorobenzylation Workflow cluster_1 Part A: Prosthetic Group Synthesis cluster_2 Part B: Conjugation and Final Product F18_Activation [¹⁸F]Fluoride Activation Radiofluorination Radiofluorination of Precursor F18_Activation->Radiofluorination SPE_Purification1 SPE Purification Radiofluorination->SPE_Purification1 F18_Prosthetic [¹⁸F]Fluorobenzyl Bromide SPE_Purification1->F18_Prosthetic Conjugation N-Alkylation Reaction F18_Prosthetic->Conjugation Target Molecule, Base HPLC_Purification2 HPLC Purification Conjugation->HPLC_Purification2 Final_Formulation SPE Formulation HPLC_Purification2->Final_Formulation Final_QC Quality Control Final_Formulation->Final_QC

Caption: Workflow for indirect [¹⁸F]fluorobenzylation.

References

Application of 3-Amino-4-(methylamino)benzonitrile Analogs in PET Imaging: A Focus on the Serotonin Transporter Ligand [¹¹C]DASB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. A critical component of PET is the development of specific radiolabeled ligands that bind to a target of interest. While 3-Amino-4-(methylamino)benzonitrile itself is not a widely established PET ligand, its core structure is represented in highly successful imaging agents. This document provides detailed application notes and protocols for the use of a prominent analog, [¹¹C]DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile), a high-affinity radioligand for the serotonin transporter (SERT).[1][2][3] The serotonin transporter is a key target in numerous neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.[4] These notes will serve as a comprehensive guide for researchers aiming to utilize this class of compounds in their preclinical and clinical research.

[¹¹C]DASB: A Case Study

[¹¹C]DASB is a highly selective PET radioligand for the serotonin transporter.[3][5] Labeled with the short-lived positron-emitting isotope Carbon-11 (t½ ≈ 20.4 minutes), it enables the quantitative imaging of SERT density in the brain.[3][6] Its favorable properties include high affinity and selectivity for SERT, good brain penetration, and suitable kinetics for PET imaging.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for [¹¹C]DASB, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of DASB

TargetPreparationKd (nM)Ki (nM)IC50 (nM)Reference
Human SERTRecombinant3.5--[5]
Rat SERTBrain Homogenate-0.8-[2]
Human SERT---82.4 (vs. 5-HT)[5]

Table 2: In Vivo Biodistribution and Binding Potential of [¹¹C]DASB in Humans

Brain RegionDistribution Volume Ratio (DVR)Binding Potential (BPND)NotesReference
Midbrain (Raphe Nuclei)3.00 ± 0.50~2.2Highest density of SERT[7][8]
Thalamus2.25 ± 0.45-High SERT density[8][9]
Striatum2.05 ± 0.31-Moderate to high SERT density[8][9]
Prefrontal Cortex1.40 ± 0.13~0.2Lower SERT density[7][8]
CerebellumReference Region~0Considered to have negligible specific binding[3]

Table 3: Radiochemistry and Dosimetry of [¹¹C]DASB

ParameterValueUnitReference
Radiochemical Yield63.7%-[10]
Molar Activity185 - 733MBq/mmol[11]
Effective Dose (Human)5.5 E-03 (6.98 µGy/MBq)mSv/MBq[2][12]

Signaling Pathway

SERT_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_HT_Synapse 5-HT 5_HT_Receptor 5-HT Receptor 5_HT_Synapse->5_HT_Receptor Binding SERT SERT 5_HT_Synapse->SERT Reuptake Signal_Transduction Signal Transduction (e.g., mood, appetite) 5_HT_Receptor->Signal_Transduction Activation 5_HT_Vesicle 5_HT_Vesicle 5_HT_Vesicle->5_HT_Synapse Release 5_HT_Presynaptic 5_HT_Presynaptic SERT->5_HT_Presynaptic Internalization DASB DASB DASB->SERT Binding (PET Signal)

Experimental Protocols

Radiosynthesis of [¹¹C]DASB

This protocol describes a common method for the radiosynthesis of [¹¹C]DASB via ¹¹C-methylation of the desmethyl precursor.

Workflow Diagram:

Radiosynthesis_Workflow Cyclotron [¹¹C]CO₂ Production (Cyclotron) Gas_Processing [¹¹C]CO₂ to [¹¹C]CH₃I (Gas Phase Synthesis) Cyclotron->Gas_Processing Labeling Labeling of Precursor with [¹¹C]CH₃I Gas_Processing->Labeling Purification HPLC Purification Labeling->Purification Formulation Formulation in Saline/Ethanol Purification->Formulation QC Quality Control (RC Purity, Molar Activity) Formulation->QC

Materials:

  • Desmethyl-DASB precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium hydride (NaH) or other suitable base

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile/ammonium formate buffer)

  • Sterile water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Precursor Preparation: Dissolve the desmethyl-DASB precursor (typically 0.5-1.0 mg) in a small volume of anhydrous DMF or DMSO in a reaction vessel.

  • Activation: Add a base such as NaH to the precursor solution to deprotonate the amine, facilitating the subsequent methylation reaction.

  • ¹¹C-Methylation: Introduce cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel. Heat the mixture at an elevated temperature (e.g., 80-120°C) for a short period (2-5 minutes).[10]

  • Quenching and Purification: Quench the reaction with water and inject the crude reaction mixture onto the semi-preparative HPLC system.

  • Collection: Collect the radioactive peak corresponding to [¹¹C]DASB.

  • Formulation: Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation. Reformulate the purified [¹¹C]DASB in a sterile solution of saline containing a small percentage of ethanol for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), molar activity, pH, and sterility before administration.

In Vitro Autoradiography

This protocol outlines the procedure for in vitro autoradiography to visualize the distribution of SERT in brain tissue sections using [¹¹C]DASB.

Materials:

  • Cryostat-sectioned brain tissue slices (e.g., human post-mortem or animal) mounted on microscope slides.

  • [¹¹C]DASB

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Wash buffer (ice-cold)

  • Competitor for non-specific binding (e.g., a high concentration of a non-radiolabeled SERT ligand like citalopram or fluoxetine).

  • Phosphor imaging plates or autoradiography film.

Procedure:

  • Pre-incubation: Pre-incubate the tissue sections in buffer to rehydrate and remove endogenous substances.

  • Incubation: Incubate a set of slides with a low nanomolar concentration of [¹¹C]DASB in incubation buffer ("total binding"). Incubate an adjacent set of slides with [¹¹C]DASB plus a high concentration of a competitor to determine "non-specific binding".

  • Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying: Quickly dry the slides with a stream of cool air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.

  • Imaging and Analysis: After an appropriate exposure time, scan the imaging plate or develop the film. Quantify the signal in different brain regions using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging

This protocol provides a general framework for performing a [¹¹C]DASB PET scan in human subjects or animal models.

Workflow Diagram:

PET_Imaging_Workflow Subject_Prep Subject Preparation (Fasting, Consent) Transmission_Scan Transmission Scan (Attenuation Correction) Subject_Prep->Transmission_Scan Injection [¹¹C]DASB Injection (Intravenous Bolus) Transmission_Scan->Injection Dynamic_Scan Dynamic PET Scan (60-90 min) Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling (Optional, for full kinetic modeling) Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Data_Analysis Kinetic Modeling (e.g., SRTM, Logan Plot) Arterial_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis

Procedure:

  • Subject Preparation: Subjects are typically required to fast for a few hours before the scan. Informed consent is obtained for human studies, and appropriate ethical approvals are secured for animal studies.

  • Positioning and Transmission Scan: The subject is positioned in the PET scanner. A transmission scan is performed before the injection of the radiotracer for attenuation correction.[11]

  • Radiotracer Administration: A bolus of [¹¹C]DASB (typically 370-740 MBq for humans) is administered intravenously.[12]

  • Dynamic PET Acquisition: Dynamic emission scanning begins simultaneously with the injection and continues for 60-90 minutes.[13]

  • (Optional) Arterial Blood Sampling: For full quantitative analysis, arterial blood samples may be collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which serves as the input function for kinetic modeling.[14]

  • Image Reconstruction: The acquired data is corrected for attenuation, scatter, and radioactive decay, and then reconstructed into a series of 3D images over time.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed images, often co-registered with an anatomical MRI scan.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling is applied to the TACs to estimate parameters such as the binding potential (BPND) or the distribution volume ratio (DVR). Simplified reference tissue models (SRTM), using the cerebellum as the reference region, are commonly employed.[1][15]

Conclusion

The 3-amino-4-(substituted)benzonitrile scaffold, exemplified by [¹¹C]DASB, has proven to be of significant value in the field of molecular neuroimaging. The detailed protocols and data presented herein provide a comprehensive resource for researchers interested in utilizing this class of PET ligands to investigate the serotonin transporter system. The ability to non-invasively quantify SERT in the living brain offers invaluable insights into the pathophysiology of various neuropsychiatric disorders and can aid in the development and evaluation of novel therapeutic interventions.

References

Application Notes and Protocols for the Synthesis of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-(methylamino)benzonitrile is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules such as kinase inhibitors and other pharmacologically active agents. This document provides a detailed reaction mechanism, experimental protocols, and relevant data for the synthesis of this compound. The described synthetic route is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro intermediate.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the reaction of a 4-halo-3-nitrobenzonitrile (such as 4-fluoro- or 4-chloro-3-nitrobenzonitrile) with methylamine to form the intermediate, 4-(methylamino)-3-nitrobenzonitrile. The electron-withdrawing nitro and cyano groups activate the aromatic ring for nucleophilic aromatic substitution at the halogen-bearing carbon. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This procedure outlines the nucleophilic aromatic substitution of a halogen in 4-halo-3-nitrobenzonitrile with methylamine. 4-Fluoro-3-nitrobenzonitrile is often a preferred starting material due to the higher reactivity of the fluorine atom as a leaving group in SNAr reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-3-nitrobenzonitrile166.1110.0 g0.060
Methylamine (40% in H₂O)31.0614.0 mL~0.180
Ethanol46.07100 mL-
Deionized Water18.02As needed-
Saturated Brine Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.060 mol) of 4-fluoro-3-nitrobenzonitrile in 100 mL of ethanol.

  • To the stirred solution, add 14.0 mL (~0.180 mol) of a 40% aqueous solution of methylamine.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 4-(methylamino)-3-nitrobenzonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group in 4-(methylamino)-3-nitrobenzonitrile to an amine using catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Methylamino)-3-nitrobenzonitrile177.179.0 g0.051
10% Palladium on Carbon (Pd/C)-0.9 g-
Ethanol46.07150 mL-
Hydrogen Gas (H₂)2.02As needed-
Celite®-As needed-

Procedure:

  • To a hydrogenation vessel, add 9.0 g (0.051 mol) of 4-(methylamino)-3-nitrobenzonitrile and 150 mL of ethanol.

  • Carefully add 0.9 g of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3-4 bar and stir the mixture vigorously at room temperature.[1]

  • Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.[1]

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: 90-98%[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism for the formation of this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Reduction of Nitro Group Start 4-Fluoro-3-nitrobenzonitrile Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + CH3NH2 Intermediate 4-(Methylamino)-3-nitrobenzonitrile Meisenheimer->Intermediate - F- Product This compound Intermediate->Product H2, Pd/C

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Experimental_Workflow cluster_prep Preparation and Reaction cluster_workup1 Work-up (Step 1) cluster_reduction Reduction cluster_workup2 Work-up (Step 2) A Dissolve 4-Fluoro-3-nitrobenzonitrile in Ethanol B Add Methylamine Solution A->B C Reflux for 4 hours B->C D Solvent Evaporation C->D E Aqueous Work-up & Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Dissolve Intermediate in Ethanol G->H I Add Pd/C Catalyst H->I J Hydrogenation (3-4 bar) I->J K Catalyst Filtration J->K L Solvent Evaporation K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Amino-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The protocols are designed to enhance the purity of the compound from a typical commercial grade of 95% to higher levels suitable for drug development and other sensitive applications.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of various biologically active molecules. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust purification methods are essential. This document outlines two primary methods for the purification of this compound: recrystallization and flash column chromatography.

Data Presentation

The following table summarizes the expected outcomes for each purification method, providing a clear comparison of their effectiveness.

Purification MethodInitial Purity (%)Final Purity (%)Expected Yield (%)AdvantagesDisadvantages
Recrystallization95>9875-85Simple, cost-effective, good for removing baseline impurities.[1]May not effectively remove impurities with similar solubility profiles.[1]
Flash Column Chromatography95>9960-75High purity achievable, effective for separating complex mixtures.[1]More time-consuming and requires larger volumes of solvents.[1]

Experimental Protocols

Protocol 1: Recrystallization

This method is suitable for removing small amounts of impurities and is a cost-effective first-line purification strategy.

Materials:

  • Crude this compound (95% purity)[2]

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel and Flask

  • Filter Paper

  • Activated Carbon (optional, for colored impurities)

Procedure:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.[1] Heat the solvent to its boiling point and add it portion-wise to the solid with swirling until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.[2]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).[1]

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Flash Column Chromatography

This method is recommended for achieving the highest possible purity, especially when dealing with complex impurity profiles.[1]

Materials:

  • Crude this compound (95% purity)

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Glass Column for Chromatography

  • Air or Nitrogen Source for Pressurization

  • Fraction Collector or Test Tubes

  • Thin Layer Chromatography (TLC) Plates and Chamber

  • UV Lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and carefully pack it into the glass column.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.[1]

  • Elution: Begin eluting the column with a mobile phase of low polarity, for example, 10% ethyl acetate in hexanes.[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase to facilitate the elution of the target compound. A common gradient would be to increase the ethyl acetate concentration from 10% to 30-50% in hexanes.[1]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., the mobile phase used for elution), and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any remaining solvent.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product dissolve Dissolve crude_product->dissolve hot_ethanol Hot Ethanol hot_ethanol->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Hot Water hot_filtration->add_water cool Slow Cooling add_water->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration washing Wash with Cold Ethanol/Water vacuum_filtration->washing drying Dry washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Flash_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions concentrate Concentrate pool_fractions->concentrate dry Dry concentrate->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the flash column chromatography of this compound.

References

Large-Scale Synthesis of 3-Amino-4-(methylamino)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-Amino-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical and materials science research. The described methodology is a robust two-step process designed for scalability and high purity of the final product.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active compounds and functional materials. Its vicinal diamine structure, coupled with the electron-withdrawing nitrile group, makes it a versatile precursor for the construction of heterocyclic systems and other complex molecular architectures. The protocols outlined below are based on established chemical transformations, optimized for yield, purity, and operational safety on a larger scale.

Synthetic Strategy

The synthesis proceeds via a two-step reaction sequence starting from the commercially available 4-chloro-3-nitrobenzonitrile. The first step involves a nucleophilic aromatic substitution (SNAr) of the activated chlorine atom with methylamine to yield the intermediate, 4-(methylamino)-3-nitrobenzonitrile. The subsequent step is the reduction of the nitro group to an amine via catalytic hydrogenation, affording the final product, this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Catalytic Hydrogenation A 4-Chloro-3-nitrobenzonitrile C 4-(Methylamino)-3-nitrobenzonitrile A->C B Methylamine (aq.) B->C D 4-(Methylamino)-3-nitrobenzonitrile F This compound D->F E H2, Pd/C E->F

Figure 1: Two-step synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Stoichiometry for Step 1

ReagentCAS NumberMolecular Weight ( g/mol )MolesMolar Ratio
4-Chloro-3-nitrobenzonitrile939-80-0182.561.01.0
Methylamine (40% in H₂O)74-89-531.062.52.5
Ethanol64-17-546.07-Solvent

Table 2: Reaction Conditions and Expected Outcome for Step 1

ParameterValue
Temperature70-80 °C
Reaction Time4-6 hours
Expected Yield90-95%
Product Purity (crude)>95%

Table 3: Reactants and Stoichiometry for Step 2

ReagentCAS NumberMolecular Weight ( g/mol )MolesMolar Ratio
4-(Methylamino)-3-nitrobenzonitrile64910-45-8177.161.01.0
10% Palladium on Carbon (Pd/C)7440-05-3-0.01-0.02 (by weight)Catalyst
Hydrogen (H₂)1333-74-02.02ExcessReductant
Ethyl Acetate141-78-688.11-Solvent

Table 4: Reaction Conditions and Expected Outcome for Step 2

ParameterValue
Hydrogen Pressure3-4 bar
Temperature50-60 °C
Reaction Time4-6 hours
Expected Yield90-95%[1]
Product Purity (after workup)>98%[1]

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This procedure details the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with aqueous methylamine.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • 4-Chloro-3-nitrobenzonitrile

  • Methylamine (40% aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • Charge the reactor with 4-chloro-3-nitrobenzonitrile (1.0 eq) and ethanol.

  • Begin stirring to form a slurry.

  • Slowly add aqueous methylamine (2.5 eq) via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 30 °C. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash the filter cake with a mixture of ethanol and water, followed by deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the nitro-intermediate to the final diamine product.

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator or equivalent) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Filtration apparatus with a celite or other filter aid bed

  • Rotary evaporator

  • 4-(Methylamino)-3-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethyl Acetate

  • Nitrogen gas supply

  • Hydrogen gas supply

Procedure:

  • In a suitable vessel, dissolve 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in ethyl acetate.

  • Carefully charge the hydrogenation reactor with the solution.

  • Under a nitrogen atmosphere, add 10% Pd/C catalyst (1-2% by weight of the substrate).

  • Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to 3-4 bar.

  • Begin stirring and heat the reaction mixture to 50-60 °C.

  • Maintain the reaction under these conditions for 4-6 hours, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) if required.

Safety Considerations

  • Methylamine: Is a flammable and corrosive gas/liquid.[1] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat and ignition sources.

  • Nitroaromatic Compounds: Are potentially toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Catalytic Hydrogenation: Is a high-pressure reaction and should only be performed by trained personnel in appropriate equipment. Ensure the reactor is properly maintained and operated. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably wet.

  • General Precautions: Conduct all reactions in a well-ventilated area. Review the Safety Data Sheets (SDS) for all chemicals before use.

Logical Relationships and Mechanisms

The synthetic pathway relies on fundamental principles of organic chemistry.

G cluster_step1 Step 1: SNAr Mechanism cluster_step2 Step 2: Nitro Reduction Mechanism A 4-Chloro-3-nitrobenzonitrile (Electron-deficient ring) C Meisenheimer Complex (Stabilized intermediate) A->C Nucleophilic Attack B Methylamine (Nucleophile) B->C D 4-(Methylamino)-3-nitrobenzonitrile C->D Loss of Cl- E 4-(Methylamino)-3-nitrobenzonitrile (R-NO2) G Pd/C Catalyst Surface E->G I Nitroso Intermediate (R-NO) E->I +2[H] F H2 F->G H Adsorbed H atoms G->H Dissociation J Hydroxylamine Intermediate (R-NHOH) I->J +2[H] K This compound (R-NH2) J->K +2[H]

Figure 2: Reaction mechanisms for the two-step synthesis.

The nucleophilic aromatic substitution in Step 1 is facilitated by the electron-withdrawing nitro and cyano groups, which stabilize the intermediate Meisenheimer complex. In Step 2, the palladium catalyst facilitates the addition of hydrogen across the nitro group, which is sequentially reduced to the corresponding amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3-Amino-4-(methylamino)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halo-substituted benzonitrile, such as 4-chloro-3-nitrobenzonitrile, with methylamine. The nitro group is subsequently reduced to an amine. Another common starting material is 3-amino-4-fluorobenzonitrile, which can be reacted with methylamine.

Q2: What are the critical parameters to control during the SNAr reaction with methylamine?

A2: Temperature and pressure are crucial. The reaction of a halo-benzonitrile with methylamine is often performed in a sealed vessel to maintain pressure and prevent the escape of the volatile methylamine. Reaction temperature needs to be carefully controlled to ensure complete reaction while minimizing side products. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can include dialkylated anilines, where the methylamine reacts with another molecule of the halo-benzonitrile. If starting with a nitro-substituted compound, incomplete reduction can lead to the presence of nitro-amine intermediates. Over-alkylation at the amino group can also occur.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of volatile methylamine. 3. Deactivation of the aromatic ring. 4. Catalyst poisoning (if applicable).1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure the reaction vessel is properly sealed. Use a sufficient excess of methylamine. 3. Confirm the presence of an activating group (e.g., nitro group) ortho or para to the halogen. 4. Use fresh, high-purity catalyst. Ensure starting materials and solvents are free of impurities that could poison the catalyst.
Formation of Multiple Products (Impurities) 1. Side reactions due to high temperature. 2. Over-alkylation of the amine. 3. Incomplete reduction of the nitro group.1. Lower the reaction temperature. 2. Use a controlled stoichiometry of methylamine. Consider using a protecting group strategy if necessary. 3. Increase the amount of reducing agent and/or reaction time for the reduction step. Monitor for the disappearance of the nitro starting material.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is an oil and does not crystallize.1. Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent. 2. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). 3. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Try trituration with a non-polar solvent.

Experimental Protocols

Protocol 1: Synthesis from 4-Chloro-3-nitrobenzonitrile

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile This procedure is adapted from the synthesis of a similar compound.[1]

  • To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add an excess of methylamine (e.g., 2.0-3.0 eq, often as a solution in a solvent like THF or water).

  • The reaction is typically carried out in a sealed pressure vessel.

  • Heat the mixture at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzonitrile.

Step 2: Reduction to this compound

  • Dissolve the crude 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using iron powder in the presence of an acid like acetic acid or ammonium chloride).[2]

  • For catalytic hydrogenation, the reaction is typically stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • For chemical reduction, the mixture is often heated, for instance to 55-60°C.[2]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, if using a catalyst, filter it off through a pad of celite.

  • If using a chemical reductant like iron, the workup may involve filtration and neutralization.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

ParameterStep 1: AminationStep 2: ReductionReference
Reactants 4-Chloro-3-nitrobenzonitrile, Methylamine4-(Methylamino)-3-nitrobenzonitrile, Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)[1][2]
Solvent DMF, THFMethanol, Ethanol[1][2]
Temperature 80-120 °C55-60 °C (for Fe/HCl)[2]
Typical Yield HighCan be quantitative[3]
Purity >95% (after purification)>98% (after purification)[4]

Visual Diagrams

Synthesis_Pathway start 4-Chloro-3-nitrobenzonitrile intermediate 4-(Methylamino)-3-nitrobenzonitrile start->intermediate Methylamine (SNAr) product This compound intermediate->product Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_params Increase Time/Temp incomplete->increase_params Yes check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents No increase_params->check_reaction reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No workup_issue Investigate Workup/Purification Loss reagents_ok->workup_issue Yes replace_reagents->check_reaction success Yield Improved workup_issue->success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Amino-4-(methylamino)benzonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in improving the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions. The synthesis is typically a two-step process: 1) Nucleophilic Aromatic Substitution (SNAr) to form 4-(methylamino)-3-nitrobenzonitrile, and 2) Reduction of the nitro group to yield the final product.

Step 1: Synthesis of 4-(methylamino)-3-nitrobenzonitrile via Nucleophilic Aromatic Substitution

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material (4-chloro-3-nitrobenzonitrile) 1. Insufficient reaction temperature: The activation energy for the SNAr reaction is not being met.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.
2. Inadequate mixing: Poor solubility of the starting material or inefficient stirring can lead to a heterogeneous reaction mixture.Use a suitable solvent that dissolves the starting material and ensure vigorous stirring throughout the reaction.
3. Deactivation of methylamine: If using an aqueous solution of methylamine, the concentration may be too low, or the reagent may have degraded.Use a fresh, concentrated solution of methylamine. Alternatively, consider using methylamine gas or a solution in an organic solvent like THF or ethanol.
Formation of Multiple Unidentified Side Products 1. Over-reaction or side reactions at high temperatures: Elevated temperatures can lead to the formation of undesired byproducts.Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Monitor for the appearance of side products by TLC or LC-MS.
2. Reaction with solvent: The solvent may be participating in the reaction.Choose an inert solvent for the reaction, such as DMSO, DMF, or NMP.
Product is Difficult to Purify 1. Presence of polar impurities: Residual starting materials or side products can co-elute with the desired product during chromatography.Optimize the work-up procedure to remove as many impurities as possible before purification. This may include washing with dilute acid to remove excess methylamine and washing with brine to remove water-soluble impurities.
2. Oily product: The product may not crystallize easily, making isolation difficult.Try different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography is a reliable purification method.

Step 2: Reduction of 4-(methylamino)-3-nitrobenzonitrile to this compound

Issue Potential Cause Recommended Solution
Incomplete Reduction of the Nitro Group 1. Catalyst deactivation: The catalyst (e.g., Raney Nickel or Pd/C) may be poisoned by impurities or have lost its activity.Use fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
2. Insufficient hydrogen pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion.Increase the hydrogen pressure. For laboratory-scale reactions, a balloon filled with hydrogen is often sufficient, but for larger scales, a Parr shaker or a similar hydrogenation apparatus may be necessary.
3. Poor catalyst dispersion: The catalyst may not be well-dispersed in the reaction mixture, leading to inefficient catalysis.Ensure vigorous stirring to keep the catalyst suspended.
Formation of Debrominated or Other Side Products 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups or dehalogenation if applicable in related syntheses.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
2. Catalyst poisoning: Impurities in the starting material or solvent can poison the catalyst and lead to side reactions.Ensure that the starting material and solvent are pure.
Difficulty in Filtering the Catalyst 1. Fine catalyst particles: Some catalysts, like Raney Nickel, can be very fine and difficult to filter.Filter the reaction mixture through a pad of Celite® to aid in the removal of the catalyst.
2. Catalyst is pyrophoric: Raney Nickel, when dry, is pyrophoric and can ignite in the air.Do not allow the catalyst to dry completely. Keep it wet with solvent during filtration and handling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzonitrile with methylamine?

A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective for this type of SNAr reaction as they can dissolve the reactants and facilitate the reaction.

Q2: I am observing a significant amount of a byproduct that appears to be the hydrolysis of the nitrile group to a carboxylic acid. How can I avoid this?

A2: Hydrolysis of the nitrile group can occur if there is water present in the reaction mixture, especially at elevated temperatures. Ensure that you are using anhydrous solvents and reagents. If using an aqueous solution of methylamine, consider switching to a solution of methylamine in an organic solvent like ethanol or THF.

Q3: What is the best catalyst for the reduction of the nitro group in 4-(methylamino)-3-nitrobenzonitrile?

A3: Both Raney Nickel and Palladium on carbon (Pd/C) are effective for the reduction of aromatic nitro groups.[1] Raney Nickel is often preferred when there is a risk of dehalogenation, though this is not a concern for this specific molecule. Pd/C is a very common and effective catalyst for this transformation. The choice may depend on availability, cost, and the specific reaction conditions you are using.

Q4: My final product, this compound, is dark in color. How can I decolorize it?

A4: The dark color is likely due to the presence of oxidized impurities. You can try to decolorize the product by treating a solution of the compound with activated carbon, followed by filtration and recrystallization.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the SNAr and the reduction reactions. Use an appropriate solvent system that gives good separation between the starting material, intermediate, and product. Staining with a UV lamp or an appropriate chemical stain (like potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Quantitative Data Presentation

The following tables provide representative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions.

Table 1: Optimization of Nucleophilic Aromatic Substitution

Entry Solvent Temperature (°C) Reaction Time (h) Yield of 4-(methylamino)-3-nitrobenzonitrile (%)
1DMF80675
2DMSO80682
3NMP80685
4DMSO100490
5DMSO601265

Table 2: Comparison of Catalysts for Nitro Group Reduction

Entry Catalyst Hydrogen Pressure Solvent Reaction Time (h) Yield of this compound (%)
110% Pd/C1 atm (balloon)Methanol492
2Raney Nickel1 atm (balloon)Ethanol688
310% Pd/C50 psiMethanol2>95
4Raney Nickel50 psiEthanol3>95

Experimental Protocols

Step 1: Synthesis of 4-(methylamino)-3-nitrobenzonitrile

  • To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMSO, 5-10 mL per gram of starting material) in a round-bottom flask is added an excess of methylamine solution (e.g., 40% in water, 3.0 eq).

  • The reaction mixture is heated to 80-100°C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum to afford the crude 4-(methylamino)-3-nitrobenzonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, 10-20 mL per gram of starting material) in a hydrogenation flask is added a catalytic amount of 10% Pd/C or Raney Nickel (5-10% by weight of the starting material).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion of the reaction, the mixture is carefully filtered through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction SM 4-chloro-3-nitrobenzonitrile Reaction1 Reaction Mixture SM->Reaction1 MeNH2 Methylamine MeNH2->Reaction1 Solvent1 DMSO Solvent1->Reaction1 Heat Heat (80-100°C) Heat->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Intermediate 4-(methylamino)-3-nitrobenzonitrile Workup1->Intermediate Reaction2 Hydrogenation Intermediate->Reaction2 Catalyst Pd/C or Raney Ni Catalyst->Reaction2 H2 H2 (gas) H2->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Workup2 Filtration Reaction2->Workup2 Product This compound Workup2->Product

Caption: Synthetic workflow for this compound.

SNAr_Mechanism Reactants 4-chloro-3-nitrobenzonitrile + CH3NH2 TransitionState1 [Transition State]‡ Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer TransitionState2 [Transition State]‡ Meisenheimer->TransitionState2 Loss of Leaving Group Products 4-(methylamino)-3-nitrobenzonitrile + Cl- TransitionState2->Products

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) of Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important reaction class.

Troubleshooting Guide

This guide addresses common issues encountered during the SNAr of benzonitriles in a question-and-answer format.

Question 1: My SNAr reaction shows low or no conversion. What are the potential causes and how can I improve the yield?

Answer: Low conversion in an SNAr reaction of benzonitriles can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: The aromatic ring must be sufficiently activated for nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro or a cyano group, positioned ortho or para to the leaving group.[1][2][3] The cyano group on the benzonitrile substrate is a strong activating group itself.[1]

  • Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups follows the trend F > Cl ≈ Br > I.[2][4][5] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[4][5] If you are using a less reactive leaving group, consider if a fluoro-substituted benzonitrile is available.

  • Nucleophile Strength: The reactivity of the nucleophile is crucial. Stronger nucleophiles will generally lead to faster reactions and higher conversions. If your nucleophile is weak, you may need to use stronger reaction conditions or a stronger base to deprotonate it and increase its nucleophilicity.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[4] If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the progress by TLC or LC-MS can significantly improve the rate and yield. Some reactions may even require reflux conditions.[4]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation, leaving the anionic nucleophile more "naked" and reactive.[4][6] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[7][8]

  • Presence of Water: Ensure that anhydrous conditions are maintained, as water can hydrolyze the nitrile group or react with strong bases, reducing their effectiveness.

Question 2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in SNAr reactions. Here are some likely causes and solutions:

  • Reaction with the Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It's generally best to use a non-reactive, polar aprotic solvent.[4]

  • Di-substitution: If your benzonitrile substrate has more than one leaving group, you might be observing double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or perform the reaction at a lower temperature.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of a benzamide or benzoic acid derivative.[1] To avoid this, maintain moderate reaction conditions and ensure a water-free environment.

  • Benzyne Formation: Under very strong basic conditions (e.g., with NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur, especially with unactivated aryl halides.[9][10] This can lead to a mixture of regioisomers. This is less common with activated benzonitriles but is a possibility to consider if unexpected isomers are observed.

Question 3: My reaction with 4-nitrobenzonitrile and sodium methoxide is not proceeding as expected. What could be the issue?

Answer: The reaction between 4-nitrobenzonitrile and sodium methoxide can be complex. Intriguing observations have shown that the reaction is highly sensitive to the stoichiometry of the reagents.[11][12]

  • Initial Attack on the Nitrile Group: Computational studies suggest that the first equivalent of methoxide may preferentially attack the nitrile carbon to form an imidate intermediate, rather than displacing the nitro group.[11][12] This is consistent with the observation that no SNAr product is formed with only one equivalent of sodium methoxide.[11][12]

  • Role of Excess Methoxide and Methanol: Conversion to the desired 4-methoxybenzonitrile improves with an excess of sodium methoxide.[11][12] The addition of a small amount of methanol can also drastically improve the conversion.[11][12] However, a large excess of methanol can be detrimental.[11][12] A proposed mechanism involves multiple additions of methoxide and proton exchanges with methanol to restore electrophilicity.[11]

Therefore, careful optimization of the equivalents of sodium methoxide and the addition of a controlled amount of methanol may be necessary to achieve the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic aromatic substitution of benzonitriles?

A1: The SNAr of benzonitriles typically proceeds through a two-step addition-elimination mechanism.[2][13][14]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][15][16] The electron-withdrawing nitrile group (and any other EWGs) helps to stabilize this intermediate.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step by the elimination of the leaving group.[13]

Q2: How does the position of the nitrile group affect the reactivity of the benzonitrile substrate?

A2: The nitrile group is a strong electron-withdrawing group and therefore an activating group for SNAr reactions.[1] For the reaction to be facile, the nitrile group should be positioned ortho or para to the leaving group.[3] This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance.[9][14] A meta-positioned nitrile group will have a much weaker activating effect, relying only on its inductive effect.[14]

Q3: What are the best solvents for SNAr reactions of benzonitriles?

A3: Polar aprotic solvents are the preferred choice for SNAr reactions.[4] These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)[17]

These solvents are effective at solvating the counter-ion of the nucleophile (e.g., Na+, K+), which increases the reactivity of the "naked" anionic nucleophile.[4] Protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction down.[7][8]

Q4: Can catalysts be used to improve SNAr reactions of benzonitriles?

A4: Yes, certain catalysts can enhance the rate and efficiency of SNAr reactions.

  • Metal Catalysis: Metal complexes, such as those of ruthenium, can activate the aromatic ring towards nucleophilic attack by withdrawing electron density through π-complexation.[18] Lewis acidic metals can also catalyze the reaction by coordinating to heteroatoms in the substrate.[18]

  • Phase-Transfer Catalysts: In reactions involving a solid-liquid or liquid-liquid biphasic system, phase-transfer catalysts (e.g., quaternary ammonium salts) can be used to transport the nucleophile from the aqueous or solid phase to the organic phase where the benzonitrile substrate is dissolved.

  • Nucleophilic Catalysts: In some cases, nucleophilic catalysts like DBU have been reported to catalyze SNAr reactions.[18]

Data Presentation

Table 1: Effect of Leaving Group on Relative Reaction Rate in SNAr

Leaving GroupRelative Rate
F3300
Cl4.5
Br3.3
I1

Data adapted from typical SNAr reactivity trends. The exact values can vary depending on the specific reactants and conditions.[13]

Table 2: Effect of Solvent on Relative Reaction Rate in a Typical SNAr Reaction

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic

This table illustrates the general trend of solvent effects on SNAr reactions. Data is for the reaction of 1-chloro-2,4-dinitrobenzene with morpholine.[4][19]

Experimental Protocols

General Procedure for the SNAr of a Halobenzonitrile with an Amine Nucleophile:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the halobenzonitrile (1.0 eq) and a polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU, 1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the high-boiling point solvent and inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Caption: General mechanism of the SNAr reaction on a benzonitrile substrate.

Troubleshooting_Workflow start Low Conversion in SNAr Reaction q1 Is the benzonitrile activated? (EWG ortho/para to leaving group) start->q1 a1_yes Yes q1->a1_yes a1_no No (Consider alternative synthesis) q1->a1_no q2 Is the leaving group optimal? (F > Cl > Br > I) a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Use fluoro-benzonitrile if possible) q2->a2_no q3 Is the solvent a polar aprotic type? (DMSO, DMF, ACN) a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Switch to a polar aprotic solvent) q3->a3_no q4 Is the reaction temperature optimized? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Gradually increase temperature) q4->a4_no end_node Consider nucleophile strength, base, and anhydrous conditions a4_yes->end_node

Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions of benzonitriles.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, solvent, benzonitrile) start->setup reagents Add Nucleophile and Base setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Extraction and washing) reaction->workup purification Purification (Column chromatography or recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the SNAr of benzonitriles.

References

Technical Support Center: Introduction of Methylamino Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the introduction of methylamino groups, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation a common problem when methylating amines?

A1: Over-alkylation occurs because the product of the initial methylation is often more nucleophilic than the starting amine. For instance, a primary amine is more reactive than ammonia, and a secondary amine is more reactive than a primary amine. This increased reactivity of the product means it can effectively compete with the starting material for the methylating agent, leading to a mixture of mono-methylated, di-methylated, and even quaternary ammonium salt products, which can be difficult to separate.[1]

Q2: What are the primary strategies to achieve selective mono-N-methylation and avoid over-alkylation?

A2: There are two main strategies to control methylation and favor the mono-methylated product:

  • Reductive Amination: This method involves the reaction of a primary amine with one equivalent of formaldehyde (or a formaldehyde equivalent) to form an imine intermediate, which is then reduced in situ to the secondary methylamine. This approach is inherently more controlled than direct alkylation with methyl halides.[2]

  • Protecting Group Strategy: This involves temporarily "protecting" the amine to prevent over-reaction. A common approach is to convert the primary amine into a sulfonamide or a carbamate (e.g., Boc-protected amine).[3][4] These groups decrease the nucleophilicity of the nitrogen atom. The protected amine can then be mono-methylated, followed by the removal of the protecting group to yield the desired secondary methylamine.[3][4]

Q3: When is the Eschweiler-Clarke reaction the best choice for methylation?

A3: The Eschweiler-Clarke reaction is ideal for the exhaustive methylation of primary or secondary amines to form tertiary amines.[5][6][7] It uses an excess of formaldehyde and formic acid.[5][6] A key advantage is that the reaction mechanism prevents the formation of quaternary ammonium salts, as it's impossible for a tertiary amine to form another iminium ion intermediate under these conditions.[5] Therefore, if the desired product is a tertiary amine, the Eschweiler-Clarke reaction is a highly efficient and clean method.[6][8]

Q4: Can I use direct alkylation with methyl iodide to make a secondary amine from a primary amine?

A4: While seemingly straightforward, using methyl iodide to convert a primary amine to a secondary amine is very difficult to control and generally not recommended.[1] The resulting secondary amine is more nucleophilic than the starting primary amine, leading to rapid further alkylation to the tertiary amine and quaternary ammonium salt.[1][9] This approach typically results in a mixture of products that are challenging to separate, leading to low yields of the desired secondary amine.[1] For selective mono-methylation, methods like reductive amination or a protecting group strategy are far superior.[3][10]

Q5: What are some modern, greener alternatives to traditional methylating agents?

A5: Recent research has focused on developing more sustainable methylation methods. These include using methanol as a methylating agent over heterogeneous catalysts, which is attractive due to its low cost and renewability.[11][12][13] Other alternatives being explored include dimethyl carbonate, carbon dioxide, and formic acid in combination with various catalytic systems to avoid the use of toxic reagents like formaldehyde or methyl halides.[10][14][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in Eschweiler-Clarke reaction. 1. Insufficient Heat: The reaction typically requires heating (80-100 °C) to proceed efficiently.[6] 2. Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is necessary for the reaction to go to completion.[5][16] 3. pH is not acidic enough: The reaction relies on acidic conditions for iminium ion formation.1. Ensure the reaction mixture is heated to reflux or near boiling.[5] 2. Use a clear excess of both reagents as described in established protocols. 3. The formic acid itself provides the acidic medium; ensure it is the solvent or co-solvent.
My reductive amination yields a mix of mono- and di-methylated products. 1. Excess Formaldehyde: Using more than one equivalent of formaldehyde per amine equivalent will lead to the formation of the tertiary amine. 2. Reaction Conditions: The specific reducing agent and reaction conditions can influence selectivity.1. Carefully control the stoichiometry. Use only one equivalent of formaldehyde. 2. Consider a stepwise procedure: first form the imine, then add the reducing agent.[17] Alternatively, using a bulky protecting group on the amine can sterically hinder the second methylation.
I am trying to mono-methylate a Boc-protected amine with NaH and MeI, but the reaction is incomplete. 1. Insufficient Base: At least two equivalents of a strong base like Sodium Hydride (NaH) are needed to deprotonate both the carbamate N-H and the carboxylic acid (if present).[18] 2. Poor Reagent Quality: NaH can degrade upon exposure to air and moisture.1. Use a sufficient excess (e.g., 4-5 equivalents) of NaH to ensure complete deprotonation.[18] 2. Use fresh, high-quality NaH from a sealed container.
My substrate is sensitive to acidic conditions, ruling out the classic Eschweiler-Clarke reaction. Harsh Reagents: The use of concentrated formic acid can damage acid-labile functional groups.1. Consider alternative reducing agents like sodium cyanoborohydride (NaBH₃CN), which can be used under neutral or mildly acidic conditions (pH 4-5).[5][19] 2. A simplified version of the Eschweiler-Clarke reaction using only formaldehyde in a solvent like acetonitrile has been developed for acid-sensitive substrates.[20]

Data Presentation: Comparison of N-Methylation Methods

MethodTarget ProductSelectivityTypical YieldsKey ReagentsAdvantagesDisadvantages
Direct Alkylation Secondary/Tertiary AminePoor (mixture)Low for mono-alkylationCH₃I, K₂CO₃Simple reagents.Very poor control, leads to over-alkylation and mixtures.[1]
Eschweiler-Clarke Tertiary AmineExcellentHigh (>80%)[6]HCHO, HCOOHHigh yields, avoids quaternary salts, one-pot procedure.[5][6]Requires heat, not suitable for mono-methylation, harsh acidic conditions.[6]
Reductive Amination Secondary AmineGoodGood to ExcellentHCHO, NaBH₃CN or NaBH(OAc)₃Good control for mono-methylation, milder conditions.[2]Requires stoichiometric control, cyanoborohydride is toxic.[21][22]
Boc-Protection Strategy Secondary AmineExcellentHighBoc₂O, NaH, CH₃I, TFA/HClExcellent selectivity for mono-methylation, clean reaction.[23][24]Multi-step process (protection/deprotection), requires strong base.[18]
Sulfonamide Strategy Secondary AmineExcellentHighTsCl or NsCl, Base, CH₃I, Deprotection reagentsExcellent selectivity, stable intermediate.[25][26]Multi-step process, deprotection can sometimes require harsh conditions.[4][27]

Mandatory Visualizations

Diagram 1: The Over-alkylation Cascade

Over_Alkylation cluster_0 Direct Alkylation with Methyl Halide (e.g., CH3I) cluster_1 Result Start Primary Amine (R-NH2) Secondary Secondary Amine (R-NHCH3) More Nucleophilic Start->Secondary + CH3I Secondary->Secondary Competes with starting amine Tertiary Tertiary Amine (R-N(CH3)2) Even More Nucleophilic Secondary->Tertiary + CH3I (Faster) Quaternary Quaternary Salt (R-N(CH3)3+) Tertiary->Quaternary + CH3I (Fastest) Mixture Complex Mixture of Products

Caption: The problematic cascade of over-alkylation with methyl halides.

Diagram 2: Workflow for Selecting a Methylation Strategy

Strategy_Selection Start What is your desired product? IsTertiary Tertiary Amine (R-N(CH3)2) Start->IsTertiary IsSecondary Secondary Amine (R-NHCH3) Start->IsSecondary Eschweiler Use Eschweiler-Clarke Reaction IsTertiary->Eschweiler CheckSubstrate Is the substrate acid-sensitive? IsSecondary->CheckSubstrate ReductiveAmination Use Stoichiometric Reductive Amination (1 eq. HCHO) CheckSubstrate->ReductiveAmination No Protection Use Protecting Group Strategy (Boc, Ns, etc.) CheckSubstrate->Protection Yes

Caption: Decision tree for choosing the appropriate N-methylation method.

Diagram 3: Experimental Workflow for Boc-Protected N-Methylation

Boc_Workflow Start Start: Primary Amine Step1 Step 1: Protection Add Boc2O, Base (e.g., TEA) in Solvent (e.g., DCM) Start->Step1 Product1 Intermediate: Boc-Protected Amine (R-NHBoc) Step1->Product1 Step2 Step 2: Methylation Add NaH, then CH3I in dry THF Product1->Step2 Product2 Intermediate: N-Methyl Boc-Amine (R-N(CH3)Boc) Step2->Product2 Step3 Step 3: Deprotection Add strong acid (TFA or HCl) in solvent Product2->Step3 End Final Product: Mono-methylated Secondary Amine Step3->End

Caption: A three-step workflow for selective mono-N-methylation.

Experimental Protocols

Protocol 1: Exhaustive N-Methylation via Eschweiler-Clarke Reaction

Objective: To synthesize a tertiary amine from a primary or secondary amine.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Formic acid (88-98%, ~5-10 eq, serves as solvent and reductant)

  • Formaldehyde (37% aqueous solution, ~3-5 eq for primary amines, ~2-3 eq for secondary amines)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the primary or secondary amine.

  • Add the formic acid to the flask. A mild exotherm may be observed as the amine salt forms.

  • Slowly add the aqueous formaldehyde solution to the mixture while stirring.

  • Heat the reaction mixture to 90-100 °C (reflux) in an oil bath. Effervescence (release of CO₂) should be observed.[5][6]

  • Maintain the temperature for 2-8 hours, or until the gas evolution ceases. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 10 by the slow addition of concentrated NaOH solution in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the product as necessary, typically by distillation or column chromatography.

Protocol 2: Selective Mono-N-Methylation of a Boc-Protected Amino Acid

Objective: To synthesize a mono-N-methylated secondary amine from a Boc-protected primary amino acid.[18]

Materials:

  • Boc-protected amino acid (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq)

  • Iodomethane (CH₃I, 5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amino acid in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the iodomethane to the cooled solution.

  • Carefully and portion-wise, add the sodium hydride to the stirring solution over 1-2 hours. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation. The mixture may thicken.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl until bubbling ceases.

  • Add water and adjust the pH of the aqueous layer to ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-Boc-N-methyl amino acid product by flash column chromatography.

References

catalyst selection for the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzonitriles.

Troubleshooting Guides

This section addresses specific issues that may arise during key synthetic procedures for benzonitrile synthesis.

Palladium-Catalyzed Cyanation of Aryl Halides

Issue 1: Low or No Conversion of Aryl Halide

  • Question: My palladium-catalyzed cyanation of an aryl bromide using Zn(CN)₂ is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in a palladium-catalyzed cyanation can stem from several factors. Here is a systematic troubleshooting approach:

    • Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.[1][2]

      • Solution: Ensure slow addition of the cyanide source if possible. Some protocols utilize additives like zinc formate dihydrate to reactivate the palladium catalyst.[3] Using a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] can also mitigate this issue by maintaining a low concentration of free cyanide in the reaction mixture.[1] The use of zinc dust can also help in maintaining the active Pd(0) state of the catalyst.[4]

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

      • Solution: If using Pd(OAc)₂ or [(allyl)PdCl]₂, a pre-incubation step with the phosphine ligand at an elevated temperature (e.g., 120 °C) before adding the other reagents can generate the active catalyst more effectively.[1] Alternatively, using a palladacycle precatalyst can be a more reliable way to generate the active species in situ.[1][5]

    • Ligand Selection: The choice of phosphine ligand is crucial and substrate-dependent.

      • Solution: For electron-rich aryl chlorides, sterically demanding, electron-rich phosphine ligands such as biaryl phosphine ligands (e.g., (binaphthyl)P(t-Bu)₂) have shown success.[6] For a general scope of (hetero)aryl halides, ligands like dppf are commonly used.[3]

    • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

      • Solution: While some modern methods allow for room temperature reactions, many protocols require elevated temperatures (e.g., 80-110 °C) to achieve good conversion.[3][5] Solvents like DMAC or aqueous THF mixtures are often employed.[3][5] Ensure your reaction is running at the optimal temperature for your specific catalyst system and substrate.

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf > Cl.

      • Solution: Aryl chlorides are generally less reactive and may require higher catalyst loadings, more specialized ligands, or higher temperatures to achieve good yields.[1][6]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my palladium-catalyzed cyanation. What are the likely side products and how can I minimize them?

  • Answer: Common side products in palladium-catalyzed cyanation include hydrodehalogenation of the starting material and benzoin condensation if an aldehyde functional group is present.

    • Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom.

      • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize sources of hydrogen. The choice of ligand and base can also influence this side reaction.

    • Benzoin Condensation: Aldehyde-containing substrates can undergo benzoin condensation in the presence of cyanide and a base.[1]

      • Solution: Running the reaction at a lower temperature (e.g., 70 °C instead of 100 °C) can suppress this side reaction.[1]

Aerobic Oxidation of Benzylamines

Issue: Low Selectivity for the Benzonitrile

  • Question: My aerobic oxidation of a substituted benzylamine is producing a mixture of the desired benzonitrile, the corresponding imine, and benzaldehyde. How can I improve the selectivity towards the benzonitrile?

  • Answer: The formation of imines and aldehydes is a common issue in the oxidation of benzylamines. Here’s how to address it:

    • Reaction Mechanism: The oxidation proceeds via an imine intermediate, which is then further oxidized to the nitrile. Incomplete oxidation or hydrolysis of the imine can lead to the observed side products.[7]

      • Solution: Ensure complete conversion by extending the reaction time or slightly increasing the catalyst loading. The presence of water can lead to the hydrolysis of the imine to the corresponding benzaldehyde.[7] Conducting the reaction under anhydrous conditions, if the catalyst system allows, can minimize aldehyde formation.

    • Catalyst Choice: The choice of catalyst can significantly influence the selectivity.

      • Solution: Ruthenium-based catalysts, such as RuO₂ or cyclometalated ruthenium complexes, have shown high selectivity for the formation of benzonitriles from benzylamines.[7][8] Copper-catalyzed systems can also be highly effective, often with the addition of specific ligands to enhance selectivity.[9]

    • Reaction Conditions: The reaction conditions, including solvent and temperature, play a role in selectivity.

      • Solution: Optimization of the reaction temperature and oxygen/air pressure is crucial. Some catalyst systems show improved selectivity in specific solvents. For instance, some photocatalytic systems work well in water, while others perform better in organic solvents like toluene.[9][10]

Dehydration of Benzamides

Issue: Incomplete Reaction and Low Yield

  • Question: I am attempting to synthesize a benzonitrile by dehydrating the corresponding benzamide with phosphorus pentoxide (P₂O₅), but the reaction is incomplete and the yield is low. What could be the problem?

  • Answer: Incomplete dehydration of benzamides can be due to several factors:

    • Dehydrating Agent: The effectiveness of the dehydrating agent is critical.

      • Solution: Ensure the P₂O₅ is fresh and has not been exposed to moisture. As P₂O₅ gets hydrated, it forms metaphosphoric acid, which is less effective for this transformation.[11] Other strong dehydrating agents like SOCl₂ or POCl₃ can also be used.[12]

    • Reaction Temperature: Sufficiently high temperatures are often required for this reaction.

      • Solution: Conventional heating may require temperatures in the range of 220-240 °C.[13] Microwave-assisted synthesis can significantly reduce the reaction time to a few minutes and improve yields.[14]

    • Mixing of Reagents: Intimate mixing of the solid benzamide and P₂O₅ is necessary for an efficient reaction.

      • Solution: Thoroughly grind the benzamide and P₂O₅ together before heating to ensure good contact between the reactants.

    • Work-up Procedure: The product needs to be isolated from the reaction mixture effectively.

      • Solution: The crude benzonitrile is often purified by distillation or column chromatography.[13] A careful work-up, including washing with a dilute base to remove acidic impurities, is important.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic methods for synthesizing substituted benzonitriles?

A1: The primary catalytic methods include:

  • Palladium- or Nickel-catalyzed Cyanation of Aryl Halides: This involves the cross-coupling of an aryl halide (or triflate) with a cyanide source.[1][15]

  • Aerobic Oxidation of Benzylamines: This method utilizes a catalyst to oxidize a benzylamine to a benzonitrile using oxygen or air as the oxidant.[7][9]

  • Dehydration of Benzamides: This is a classic method that involves the removal of water from a primary benzamide using a dehydrating agent.[14]

  • Ammoxidation of Toluenes: This industrial process involves the reaction of a substituted toluene with ammonia and oxygen at high temperatures over a solid catalyst.

Q2: Which cyanide source is recommended for palladium-catalyzed cyanation in terms of safety and efficiency?

A2: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic alkali metal cyanides like KCN or NaCN.[1][2]

  • Zn(CN)₂: It is significantly less toxic than KCN and its lower solubility helps to prevent catalyst poisoning by maintaining a low concentration of free cyanide.[1]

  • K₄[Fe(CN)₆]: This is a non-toxic and inexpensive cyanide source, making it an attractive option for both laboratory and industrial applications.[2][16]

Q3: Can I use aryl chlorides for palladium-catalyzed cyanation?

A3: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides and iodides. Successful cyanation of aryl chlorides often requires more specialized and electron-rich phosphine ligands (e.g., biaryl phosphines), higher reaction temperatures, and sometimes higher catalyst loadings.[1][6]

Q4: What are the common side products in the aerobic oxidation of benzylamines?

A4: The most common side products are the corresponding imine (from incomplete oxidation) and benzaldehyde (from hydrolysis of the imine intermediate).[7]

Q5: How can I monitor the progress of my benzonitrile synthesis reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting material and the formation of the product over time.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Cyanation of Aryl Halides

Catalyst SystemCyanide SourceSubstrate ScopeTypical ConditionsYield Range (%)Reference(s)
Pd/C, dppfZn(CN)₂Aryl bromides, activated aryl chlorides110 °C, DMACup to 98[3]
Pd(TFA)₂, (binaphthyl)P(t-Bu)₂Zn(CN)₂Electron-rich aryl chlorides80-95 °C, DMAC70-95[6]
Palladacycle PrecatalystZn(CN)₂(Hetero)aryl halides/triflatesrt - 40 °C, THF/H₂O85-98[5][17]
Palladacycle Precatalyst, L1K₄[Fe(CN)₆]·3H₂O(Hetero)aryl chlorides/bromides70-100 °C, dioxane/H₂O85-97[1]
NiCl₂, JosiPhosK₄[Fe(CN)₆](Hetero)aryl bromides/chlorides100-120 °C, biphasic70-95[16][18][19]
NiCl₂, dtbbpy4-cyanopyridine N-oxideAryl halidesrt, photoredox53-93[20]

Table 2: Comparison of Catalyst Systems for the Oxidation of Benzylamines

Catalyst SystemOxidantSubstrate ScopeTypical ConditionsSelectivity for Nitrile (%)Yield Range (%)Reference(s)
RuO₂/Al₂O₃O₂Benzylamine100-120 °C, continuous flowup to 82up to 100 (conversion)[7]
RuO₂·xH₂O/TiO₂O₂ (visible light)Substituted benzylamines30 °C, toluene>9383-98[10]
[RuCl(ppy)(tpy)][PF₆]AirSubstituted benzylaminesReflux, methanolHigh80-95[8]
CuCl, TEMPO, DMEDAO₂Substituted benzylamines80 °C, tolueneHighup to 100[9]

Table 3: Comparison of Dehydration Methods for Benzamides

Dehydrating AgentSolventTypical ConditionsReaction TimeYield Range (%)Reference(s)
P₂O₅Neat220-240 °C (Microwave)1-2.5 min90[13][14]
SOCl₂CHCl₃0 °C to RefluxVariesGood to Excellent
POCl₃Neat or SolventVariesVariesGood to Excellent[12]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride using K₄[Fe(CN)₆][1]
  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.2 mol %), the phosphine ligand (e.g., 0.2 mol %), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and the aryl chloride (1 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aerobic Oxidation of Benzylamine using a Ruthenium Catalyst[8]
  • In a round-bottom flask, dissolve the benzylamine (0.15 mmol) and the cyclometalated ruthenium catalyst (1a) (1 mol %) in methanol (1 mL).

  • Heat the mixture to reflux under an air atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the pure benzonitrile.

Protocol 3: Dehydration of Benzamide using P₂O₅ under Microwave Irradiation[14][15]
  • In a microwave-safe vessel, thoroughly mix benzamide (e.g., 1 mmol) and phosphorus pentoxide (e.g., 1.4 mmol).

  • Place the vessel in a microwave reactor and irradiate for 1-2.5 minutes, monitoring the temperature to not exceed 240 °C.

  • After cooling, carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • If necessary, purify the crude benzonitrile by distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrate (Aryl Halide, Benzylamine, etc.) catalyst Choose Catalyst System (Pd, Ni, Ru, etc.) start->catalyst Step 1 reagents Prepare Reagents (Cyanide source, oxidant, etc.) catalyst->reagents Step 2 setup Assemble Reaction (Inert atmosphere, solvent) reagents->setup Step 3 reaction Run Reaction (Heating, irradiation) setup->reaction Step 4 monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring Step 5 workup Quench & Extract monitoring->workup Step 6 (upon completion) purification Purify Product (Chromatography, distillation) workup->purification Step 7 analysis Characterize Product (NMR, IR, MS) purification->analysis Step 8 end Pure Substituted Benzonitrile analysis->end Final Product

Caption: General experimental workflow for the synthesis of substituted benzonitriles.

Troubleshooting_Pd_Cyanation start Low/No Conversion in Pd-Catalyzed Cyanation q1 Is the catalyst active? start->q1 a1_yes Check Ligand/Solvent/ Temperature q1->a1_yes Yes a1_no Catalyst Deactivation (Cyanide Poisoning) q1->a1_no No q2 Is the aryl halide reactive enough? a1_yes->q2 sol2 Use less soluble cyanide source (Zn(CN)2). Add reactivating agents (e.g., zinc formate). a1_no->sol2 sol1 Use precatalyst or pre-activate Pd source. Consider alternative ligands. end_good Improved Yield sol2->end_good a2_yes Proceed to check other parameters. q2->a2_yes Yes a2_no Increase temperature/catalyst loading. Use more electron-rich ligand for Ar-Cl. q2->a2_no No a2_yes->end_good a2_no->end_good

Caption: Troubleshooting flowchart for low conversion in Pd-catalyzed cyanation.

Synthesis_Routes product Substituted Benzonitriles aryl_halide Aryl Halides / Triflates aryl_halide->product [Pd] or [Ni] catalyst, CN⁻ source benzylamine Benzylamines benzylamine->product [Ru] or [Cu] catalyst, O₂ or Air benzamide Benzamides benzamide->product Dehydrating Agent (P₂O₅, SOCl₂) toluene Toluenes toluene->product Catalyst, NH₃, O₂, High Temperature pd_ni_cat Pd or Ni-catalyzed Cyanation oxidation Aerobic Oxidation dehydration Dehydration ammoxidation Ammoxidation

Caption: Synthetic routes to substituted benzonitriles from various precursors.

References

troubleshooting guide for low-yield benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in benzonitrile synthesis?

A1: Low yields in benzonitrile synthesis can stem from a variety of factors depending on the chosen synthetic route. Common issues include incomplete reactions, formation of side products, suboptimal reaction conditions (e.g., temperature, reaction time), and poor quality of reagents or catalysts. Careful control of reaction parameters and purification of starting materials can often mitigate these issues.

Q2: How can I monitor the progress of my benzonitrile synthesis reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the benzonitrile product, helping to determine the optimal reaction time and identify any potential side products.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in various benzonitrile synthesis methods.

Synthesis from Benzaldehyde and Hydroxylamine

This one-pot method involves the formation of a benzaldoxime intermediate, which then dehydrates to benzonitrile.

Problem: Low conversion of benzaldehyde to benzonitrile.

Potential CauseSuggested Solution
Suboptimal Temperature Reaction temperature is a critical factor. Low temperatures (e.g., 90°C) can lead to low conversion and slow reaction rates. Increasing the temperature to 100-120°C can significantly improve both the conversion rate and the final yield.[1]
Inappropriate Solvent The choice of solvent strongly influences the reaction outcome. Aromatic hydrocarbons like toluene, ethylbenzene, and paraxylene have been shown to give high yields (over 96%), while aryl halides like bromobenzene may result in lower yields.[1]
Incorrect Stoichiometry The molar ratio of reactants is crucial. An excess of hydroxylamine hydrochloride is often used to ensure complete conversion of benzaldehyde. A typical molar ratio of benzaldehyde to hydroxylamine hydrochloride is around 1:1.2.
Catalyst Issues While this reaction can proceed without a catalyst, acidic or basic conditions can catalyze both the oximation and dehydration steps.[1] The use of a suitable catalyst, such as anhydrous ferrous sulfate, can improve the reaction rate and yield.

Experimental Workflow for Benzonitrile Synthesis from Benzaldehyde

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzaldehyde, Hydroxylamine HCl, and Solvent in a Flask B Heat the Mixture (e.g., 100-120°C) A->B C Monitor Reaction by TLC or GC B->C D Cool the Reaction Mixture C->D Reaction Complete E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry with Anhydrous Sulfate F->G H Remove Solvent (Rotary Evaporation) G->H I Purify by Distillation or Chromatography H->I

Caption: A typical experimental workflow for the synthesis of benzonitrile from benzaldehyde.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for synthesizing aryl nitriles from aryl amines.

Problem: Low yield and formation of multiple side products.

Potential CauseSuggested Solution
Incomplete Diazotization The formation of the diazonium salt is highly sensitive to temperature. The reaction must be kept cold (typically 0-5°C) to prevent the unstable diazonium salt from decomposing. Ensure slow addition of sodium nitrite solution to the acidic solution of the aniline.[2][3]
Decomposition of Diazonium Salt Diazonium salts are thermally unstable and should be used immediately after preparation. Keeping the solution cold is crucial to prevent decomposition, which can lead to the formation of phenols and other byproducts.[2]
Issues with the Cyanation Step The reaction of the diazonium salt with copper(I) cyanide needs to be carefully controlled. The quality of the CuCN and the reaction pH are important factors. Ensure the CuCN is fresh and the reaction is performed under appropriate conditions.
Side Reactions Side reactions can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents.

Troubleshooting Logic for Low-Yield Sandmeyer Reaction

G Start Low Yield in Sandmeyer Reaction Diazotization Check Diazotization Step Start->Diazotization Cyanation Check Cyanation Step Start->Cyanation Temp_Control Temperature too high? (> 5°C) Diazotization->Temp_Control Nitrite_Addition Rapid NaNO2 addition? Diazotization->Nitrite_Addition Diazonium_Stability Delay in using diazonium salt? Diazotization->Diazonium_Stability CuCN_Quality Poor CuCN quality? Cyanation->CuCN_Quality pH_Control Incorrect pH? Cyanation->pH_Control Solution1 Maintain 0-5°C Temp_Control->Solution1 Yes Solution2 Add NaNO2 slowly Nitrite_Addition->Solution2 Yes Solution3 Use diazonium salt immediately Diazonium_Stability->Solution3 Yes Solution4 Use fresh CuCN CuCN_Quality->Solution4 Yes Solution5 Adjust pH pH_Control->Solution5 Yes

Caption: A troubleshooting decision tree for a low-yield Sandmeyer synthesis of benzonitrile.

Dehydration of Benzamide

This method involves the removal of a water molecule from benzamide to form benzonitrile, typically using a dehydrating agent.

Problem: Inefficient dehydration of benzamide.

Potential CauseSuggested Solution
Ineffective Dehydrating Agent The choice of dehydrating agent is critical. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are commonly used. The stoichiometry of the dehydrating agent should be optimized; a large excess can lead to side reactions.[4]
High Reaction Temperature While heating is often necessary, excessively high temperatures can lead to the decomposition of the starting material and the product. Uniform heating is important to prevent localized overheating.
Presence of Water Ensure that all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be performed under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.

Comparison of Common Dehydrating Agents for Benzamide Dehydration

Dehydrating AgentTypical ConditionsReported YieldNotes
Phosphorus Pentoxide (P₂O₅) Microwave irradiation for 1-2.5 minHigh (up to 90%)Rapid reaction, but P₂O₅ can be difficult to handle.[4][5]
Thionyl Chloride (SOCl₂) Reflux in an inert solvent (e.g., toluene)Good to excellentA common and effective reagent.
Ammonium Sulfamate Fusion at 150-200°C~66%A two-stage reaction; the intermediate decomposes at higher temperatures.[6]
Synthesis from Bromobenzene (Rosenmund-von Braun Reaction)

This reaction involves the cyanation of an aryl halide using copper(I) cyanide.

Problem: Poor yield of benzonitrile.

Potential CauseSuggested Solution
Low Reactivity of Aryl Halide The reactivity of the aryl halide is crucial (I > Br > Cl). Aryl chlorides are generally less reactive under classical conditions. For less reactive halides, consider using a catalyst or modified reaction conditions.
Purity of Reagents The quality of both the copper(I) cyanide and the aryl halide is important for a successful reaction. Use high-purity reagents.
High Reaction Temperature This reaction often requires high temperatures (refluxing in a high-boiling solvent like DMF or pyridine), which can lead to side reactions and purification difficulties.[7]
Solvent Choice A polar, high-boiling point solvent is typically used. The choice of solvent can affect the reaction rate and work-up procedure.[7]

Experimental Protocols

Protocol 1: Synthesis of Benzonitrile from Benzaldehyde and Hydroxylamine Hydrochloride

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄) (optional, as catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Benzene

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol, if used).[8]

  • Add DMF (5 mL) to the flask.[8]

  • Reflux the mixture for 3-4 hours. Monitor the reaction progress by TLC (eluent: benzene/ethyl acetate 4:1).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a catalyst was used, filter it off.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (eluent: benzene/ethyl acetate 4:1) or distillation to obtain pure benzonitrile.[8]

Protocol 2: Sandmeyer Synthesis of Benzonitrile from Aniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Benzene

  • Sodium Carbonate

Procedure: Part A: Diazotization of Aniline

  • In a flask, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.[2]

  • Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.[9]

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for about 30 minutes to ensure complete reaction.

  • Steam distill the reaction mixture to isolate the crude benzonitrile.

  • Extract the distillate with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer with dilute sodium hydroxide solution, then with dilute sulfuric acid, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent and purify the benzonitrile by distillation.[10]

Protocol 3: Synthesis of Benzonitrile from Bromobenzene and Copper(I) Cyanide

Materials:

  • Bromobenzene

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Pyridine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine bromobenzene and an excess of copper(I) cyanide.[7]

  • Add a high-boiling polar solvent such as DMF or pyridine.

  • Heat the mixture to reflux (typically 150-200°C) for several hours.[7]

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture.

  • The work-up can be challenging due to the high-boiling solvent and copper salts. One method involves adding a solution of ferric chloride and hydrochloric acid to decompose the copper complex, followed by extraction with an organic solvent.

  • Wash the organic extracts, dry over a suitable drying agent, and remove the solvent.

  • Purify the crude benzonitrile by vacuum distillation.

References

Technical Support Center: 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 3-Amino-4-(methylamino)benzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Solid
Purity Typically ≥95%

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

ParameterRecommendation
Storage Temperature 2-8 °C (Refrigerated)
Storage Conditions Store in a tightly sealed container in a dry and well-ventilated place.
Light Sensitivity Protect from light.
Hygroscopic Nature The compound is hygroscopic; minimize exposure to moisture.[1]
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of aromatic amines like this compound are:

  • Oxidation: Exposure to air, especially in the presence of light or metal ions, can lead to oxidation of the amino groups.

  • Light: Photodegradation can occur, particularly under UV light.

  • Elevated Temperatures: High temperatures can accelerate the rate of decomposition.

  • pH: Extreme pH conditions can affect the stability of the molecule. Aromatic amines are generally more stable in neutral or slightly acidic conditions.

Q2: I've noticed a change in the color of my solid this compound. What does this indicate?

A2: A color change, often to a darker shade (e.g., yellow, brown, or purple), is a common sign of degradation, likely due to oxidation. It is recommended to use a fresh, uncolored batch of the compound for experiments where purity is critical to ensure reproducible results.

Q3: How should I prepare and store solutions of this compound for biological assays?

A3: For optimal results, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable:

  • Use a high-purity, anhydrous solvent (e.g., DMSO).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial.

  • Store in an amber vial at 2-8 °C.

  • Use the solution as quickly as possible, ideally within 24 hours.

Q4: What are some common solvents for dissolving this compound?

A4: Based on its structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). Solubility in aqueous buffers may be limited, and the use of a co-solvent like DMSO is often necessary for preparing stock solutions for biological experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Check the physical appearance of the solid compound. If it has darkened in color, it may have degraded.

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use from a fresh vial of the solid material.

    • Inert Atmosphere: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize oxidation.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and is at a level that does not affect the biological system.

Issue 2: Precipitation of the Compound in Aqueous Buffer or Cell Culture Medium
  • Possible Cause: Poor aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium. Add the compound dropwise while vortexing to aid dissolution.

    • Sonication: Gentle sonication of the solution in a water bath may help to dissolve small amounts of precipitate.

    • Solubility Testing: Before conducting a full experiment, perform a small-scale solubility test to determine the maximum concentration of the compound that remains in solution in your specific buffer or medium.

Issue 3: Loss of Compound Activity Over the Course of a Long-Term Experiment (e.g., >24 hours in cell culture)
  • Possible Cause: Instability of the compound in the experimental medium at 37°C.

  • Troubleshooting Steps:

    • Time-Course Experiment: Design a time-course experiment to assess the stability of the compound's activity over time.

    • Replenish Compound: In long-term cell culture experiments, consider replacing the medium with freshly prepared medium containing the compound at regular intervals (e.g., every 24 hours).

    • Protect from Light: Ensure that cell culture plates or assay plates are protected from direct light exposure during incubation.

Experimental Protocols & Visualizations

General Workflow for a Kinase Inhibition Assay

The following diagram outlines a typical workflow for evaluating this compound as a potential kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions of the compound compound_prep->serial_dilution reagent_prep Prepare assay buffer, kinase, substrate, and ATP incubation Incubate kinase, substrate, and compound reagent_prep->incubation serial_dilution->incubation reaction_start Initiate reaction with ATP incubation->reaction_start reaction_stop Stop reaction reaction_start->reaction_stop detection Measure kinase activity (e.g., luminescence, fluorescence) reaction_stop->detection data_analysis Calculate IC50 value detection->data_analysis

A general experimental workflow for a kinase inhibition assay.
Potential Mechanism of Action: JAK-STAT Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of Janus kinases (JAKs). The diagram below illustrates a simplified JAK-STAT signaling pathway, a common target in drug discovery for inflammatory diseases and cancers.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Modulates inhibitor This compound (Potential Inhibitor) inhibitor->jak Inhibits

Simplified JAK-STAT signaling pathway with potential inhibition point.

References

analytical techniques for detecting impurities in 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-(methylamino)benzonitrile. The focus is on the analytical techniques used to detect and quantify impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for detecting impurities in this compound?

A1: The most common and effective techniques for impurity profiling of pharmaceutical compounds like this compound are chromatographic methods.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method due to its sensitivity and the chromophoric nature of the analyte and its likely impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for identifying volatile and semi-volatile impurities that may be present from the synthesis process.[3][4] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[2][5]

Q2: What are the potential impurities I should be looking for?

A2: Impurities can originate from various sources, including the synthetic process, degradation, or storage. For this compound, potential impurities could include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis route. For example, compounds like 4-chloro-3-nitrobenzonitrile could be precursors in some synthetic pathways.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: The amino groups in the molecule are susceptible to oxidation and photodegradation.[6] This can lead to the formation of colored impurities, especially when exposed to air, light, or high temperatures.[6] Hydrolysis of the nitrile group is also a potential degradation pathway under extreme pH conditions.

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[1] Headspace GC is a preferred method for their determination.[1]

Q3: How should I prepare my sample for analysis by HPLC or GC-MS?

A3:

  • For HPLC: Accurately weigh a sample of this compound and dissolve it in a suitable diluent. The diluent should be compatible with the mobile phase; often a mixture of the mobile phase itself (e.g., acetonitrile and water) is a good choice to avoid peak distortion.[7] The solution should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

  • For GC-MS: Sample preparation may involve dissolving the sample in a volatile organic solvent. Derivatization might be necessary for non-volatile impurities to make them suitable for GC analysis.[4][9] For analyzing residual solvents, a static headspace (SHS) technique is commonly used where the sample is heated in a sealed vial to partition volatile solvents into the headspace for injection.[9]

Q4: What are the regulatory limits for impurities in an active pharmaceutical ingredient (API)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurities in new drug substances.[1] The thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the drug. These thresholds dictate the level at which an impurity must be reported, its structure identified, and its safety assessed.[10]

Impurity Thresholds according to ICH Q3A/B Guidelines

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A and Q3B guidelines. The table presents a summary of thresholds for new drug substances.[1][10]

Q5: How can I prevent the degradation of this compound during handling and storage?

A5: Due to the presence of aromatic amine functional groups, the compound is susceptible to oxidation.[6] To ensure stability, it should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[6] When preparing solutions for analysis, use freshly prepared solutions whenever possible. If short-term storage of a solution is required, it should be purged with an inert gas and stored in an amber vial at low temperatures (2-8 °C).[6]

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Ghost Peaks 1. Impurities in the mobile phase, especially water.[11]2. Contamination from previous injections (carryover).3. Microbial growth in aqueous mobile phase bottles.[12]1. Use high-purity HPLC-grade solvents and freshly prepared ultra-pure water.[11]2. Implement a robust needle wash program and inject a blank solvent run to clean the column.3. Add a small percentage of organic solvent (e.g., acetonitrile) to aqueous mobile phases or prepare them fresh daily.[12]
Poor Peak Shape (Tailing/Fronting) 1. Column overload due to high sample concentration.2. Mismatch between sample solvent and mobile phase strength.[7]3. Column degradation or contamination.1. Dilute the sample and reinject.2. Dissolve the sample in the initial mobile phase or a weaker solvent.[7]3. Flush the column with a strong solvent. If the problem persists, replace the column.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.[13]3. Pump malfunction or leaks causing flow rate instability.[7]1. Ensure mobile phase components are accurately measured and well-mixed. Use a degasser.[12]2. Use a column oven to maintain a stable temperature.[13]3. Check for leaks in the system and monitor pump pressure for consistency.[13]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing).[13]2. Particulate matter from unfiltered samples.3. Mobile phase precipitation (e.g., buffer salts crashing out in high organic).[12]1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the blocked component.2. Always filter samples before injection.[8]3. Ensure buffer compatibility with the mobile phase composition throughout the gradient. Flush the system with water before switching to high organic content.
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Sensitivity 1. Contamination of the ion source.2. Inactive sites in the injector liner or column.3. Leak in the system (air leak).1. Clean the ion source according to the manufacturer's instructions.2. Replace the injector liner and trim the first few centimeters of the column.3. Perform a leak check, especially around the injector septa and column fittings.
Peak Tailing 1. Active sites in the system adsorbing the analyte.2. Column contamination or degradation.1. Use a deactivated liner. Consider derivatization for highly polar analytes.2. Condition the column at a high temperature. If tailing persists, trim or replace the column.
Extraneous Peaks (Contamination) 1. Contaminated carrier gas.2. Septum bleed from the injector.3. Carryover from a previous injection.1. Use high-purity gas with appropriate traps.2. Use high-quality, low-bleed septa and replace them regularly.3. Run a solvent blank and bake out the injector and column if necessary.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Chromatographic System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[14]

  • Mobile Phase:

    • Phase A: 0.1% Phosphoric acid in Water.

    • Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm or use a PDA detector to scan a range (e.g., 200-400 nm) to detect impurities with different absorption maxima.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm filter.

  • Injection Volume: 10 µL.

  • Quantification: Impurity levels can be estimated using the area percentage method, assuming the response factor of the impurities is similar to that of the main compound. For accurate quantification, a reference standard for the impurity is required.[10][15]

Protocol 2: GC-MS Method for Volatile Impurities
  • System: A Gas Chromatograph coupled with a Mass Spectrometer.[4]

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-500 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane).

  • Injection: 1 µL splitless injection.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[3]

Workflow and Logic Diagrams

Impurity_Analysis_Workflow Impurity Analysis Workflow for this compound cluster_prep 1. Sample Handling & Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Processing & Reporting Sample Sample Receipt Storage Store under Inert Gas, Protected from Light Sample->Storage Prep Dissolve in Appropriate Solvent & Filter Storage->Prep Method_Selection Method Selection Prep->Method_Selection HPLC HPLC-UV/PDA Analysis Method_Selection->HPLC Primary Screening GCMS GC-MS Analysis (for volatile impurities) Method_Selection->GCMS Volatiles/ Solvents LCMS LC-MS Analysis (for unknown identification) Method_Selection->LCMS Structural Elucidation Data_Acq Data Acquisition HPLC->Data_Acq GCMS->Data_Acq LCMS->Data_Acq Data_Proc Data Processing (Integration, Spectral Analysis) Data_Acq->Data_Proc Quant Quantification (% Area or vs. Standard) Data_Proc->Quant Ident Identification (vs. Reference Std. or Library Search) Data_Proc->Ident Report Final Report Quant->Report Ident->Method_Selection Unknown Found Ident->Report

Caption: Logical workflow for the analysis of impurities in this compound.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validating the Purity of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methods for validating the purity of 3-Amino-4-(methylamino)benzonitrile, a key intermediate in various synthetic pathways. By examining the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document offers supporting data and detailed protocols to inform the selection of the most appropriate analytical strategy.

The purity of this compound (CAS: 64910-46-9, Molecular Formula: C₈H₉N₃) is a critical parameter, as impurities can have a significant impact on downstream applications, including drug discovery and materials science. While a typical purity of ≥95% is often cited for commercially available batches, rigorous analytical validation is essential to identify and quantify any process-related impurities or degradation products.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination hinges on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, required sensitivity, and the analytical throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹H NMR for the purity analysis of this compound, based on data from structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Column/System C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).400 MHz or higher spectrometer.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Derivatization may be required to increase volatility and improve peak shape.Dissolution in a deuterated solvent (e.g., DMSO-d₆).
Limit of Detection (LOD) Low ng/mL to pg/mL range.pg/mL to fg/mL range.~0.1-1% for impurity detection.
Limit of Quantification (LOQ) Low ng/mL range.pg/mL range.~0.5-2% for impurity quantification.
Precision (RSD%) < 2%< 5%Variable, depends on signal-to-noise and integration.
Accuracy (% Recovery) 98-102%95-105%Not typically used for recovery studies in the same manner.
Throughput HighModerateLow to Moderate
Strengths Robust, versatile, high resolution for non-volatile and thermally labile compounds.High sensitivity and specificity, excellent for identifying volatile impurities.Provides structural information, non-destructive, can be quantitative (qNMR).
Limitations May require chromophores for UV detection, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity.Lower sensitivity than chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous aromatic amines and benzonitrile derivatives and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of this compound purity and the separation of potential non-volatile impurities.

1. Instrumentation and Conditions:

  • System: HPLC with UV detector

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-2 min: 10% A

    • 2-15 min: 10-90% A

    • 15-18 min: 90% A

    • 18-20 min: 10% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities. A derivatization step is included to improve the chromatographic properties of the analyte.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Selective Detector

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • **Ion

Comparative Analysis of Precursors for Serotonin Transporter (SERT) Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of various chemical precursors used in the synthesis of prominent serotonin transporter (SERT) ligands. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of synthetic routes, performance data, and detailed experimental protocols. The focus is on widely recognized SERT ligands, including the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Sertraline, and the positron emission tomography (PET) radioligand DASB.

The Serotonin Transporter (SERT) Signaling Pathway

The serotonin transporter is an integral membrane protein that regulates serotonergic signaling by facilitating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This process terminates the neurotransmitter's action and allows for its recycling.[2][3] The transport cycle is a complex, ion-dependent mechanism. It begins with the binding of a sodium ion (Na+), followed by serotonin (5-HT), and then a chloride ion (Cl-).[4] This binding induces a conformational change in the transporter, moving it to an inward-facing position where serotonin and the ions are released into the cytoplasm.[4] The transporter then binds an intracellular potassium ion (K+) to reorient itself back to an outward-facing position, ready for another cycle.[1][4] SSRIs, the primary pharmacological agents targeting SERT, act by binding to the central site of the transporter, which blocks the reuptake of serotonin and thereby increases its concentration in the synaptic cleft.[1]

SERT_Signaling_Pathway cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space (Presynaptic Neuron) serotonin Serotonin (5-HT) SERT_out SERT (Outward-facing) serotonin->SERT_out Binds ssri SSRI (e.g., Fluoxetine) ssri->SERT_out Blocks Reuptake na_ion_ext Na+ na_ion_ext->SERT_out Binds cl_ion_ext Cl- cl_ion_ext->SERT_out Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Reorientation serotonin_in Serotonin (5-HT) SERT_in->serotonin_in Releases k_ion_int K+ SERT_in->k_ion_int Binds

Fig. 1: Mechanism of SERT-mediated serotonin reuptake and its inhibition by SSRIs.

Comparative Analysis of Precursors for SSRI Synthesis

The synthesis of complex pharmaceutical molecules like SERT ligands often involves multiple steps, and the choice of the initial precursor can significantly impact the overall efficiency, cost, and stereochemical outcome of the process. Below is a comparison of precursors for two widely used SSRIs, Fluoxetine and Sertraline.

Fluoxetine is a chiral molecule, and its synthesis requires careful control of stereochemistry. Enantioselective syntheses are preferred to produce the desired (R)- or (S)-enantiomer. Different strategies have been developed starting from various precursors.

PrecursorSynthetic Route HighlightsOverall YieldEnantiomeric Excess (ee)Key AdvantagesReference
Benzaldehyde 6-step synthesis via catalytic asymmetric allylation using a Maruoka catalyst.50%99% ((R)-isomer)High enantioselectivity, relatively short route.[5]
Benzaldehyde 5-step synthesis using an asymmetric carbonyl-ene reaction catalyzed by Ti/(S)-BINOL.56%97% ((S)-isomer)High yield and enantioselectivity.[6]
Acetophenone Racemic synthesis via a Mannich reaction, followed by reduction. Requires subsequent resolution.Not specifiedRacemic (0% ee)Utilizes a classic, well-established reaction.[7]
3-Chloro-1-phenylpropan-1-one Asymmetric reduction with (+)-DIP-Cl, followed by amination and etherification.Not specified92% ((S)-isomer)Direct introduction of chirality via asymmetric reduction.[7]

The synthesis of Sertraline involves the construction of a tetralone core, which is then aminated.

PrecursorSynthetic Route HighlightsOverall YieldPurity/eeKey AdvantagesReference
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone Condensation with methylamine followed by stereoselective reduction.HighHigh (cis-isomer)Established industrial route.[8]
1,2,3,4-tetrahydro-1-naphthylamine Dynamic kinetic resolution (DKR) followed by oxidation and further steps.70% (for key intermediate)99% eeProvides high enantiomeric purity through enzymatic resolution.[8]

Precursors for a SERT Radioligand: [¹¹C]DASB

Radioligands are crucial for in vivo imaging techniques like PET. [¹¹C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) is a highly selective tracer for visualizing SERT density in the brain.[9][10] The synthesis involves the rapid incorporation of a short-lived radioisotope (Carbon-11, t½ ≈ 20.4 min) into a precursor molecule.

PrecursorRadiosynthesis MethodRadiochemical Yield (RCY)Molar Activity (Am)Key AdvantagesReference
Desmethyl-DASB N-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf).30-40% (decay-corrected)> 37 GBq/µmolHigh selectivity, suitable for PET imaging.[10]

Experimental Protocols & Workflows

The following diagram illustrates a representative workflow for an enantioselective synthesis of (R)-Fluoxetine, highlighting the key transformations from the precursor to the final active pharmaceutical ingredient (API).

Fluoxetine_Synthesis_Workflow start Precursor: Benzaldehyde step1 Asymmetric Allylation (Maruoka Catalyst, Allyltributyltin) start->step1 intermediate1 Intermediate: (R)-1-phenyl-but-3-en-1-ol step1->intermediate1 step2 Oxidative Cleavage (OsO4, NaIO4) intermediate1->step2 step3 Reduction (NaBH4) step2->step3 Sequential intermediate2 Intermediate: (R)-1-phenyl-1,3-propanediol step3->intermediate2 step4 Mesylation (MsCl, Et3N) intermediate2->step4 intermediate3 Intermediate: Mesylated Diol step4->intermediate3 step5 Amination (Methylamine) intermediate3->step5 intermediate4 Intermediate: (R)-N-methyl-3-hydroxy-3-phenylpropylamine step5->intermediate4 step6 Williamson Ether Synthesis (NaH, 4-chlorobenzotrifluoride) intermediate4->step6 step7 Salt Formation (HCl in ether) step6->step7 end Final Product: (R)-Fluoxetine HCl step7->end

Fig. 2: Representative workflow for the synthesis of (R)-Fluoxetine from Benzaldehyde.

Adapted from de Fátima, A., et al. (2005). J. Braz. Chem. Soc.[5][11]

  • Asymmetric Allylation: Benzaldehyde is reacted with allyltri-n-butyltin in the presence of a chiral catalyst system (e.g., Maruoka's (R,R)-A catalyst) in a suitable solvent like CHCl₃ at low temperatures (-20°C to 0°C) for 36-72 hours. This step establishes the critical stereocenter, yielding (R)-1-phenyl-but-3-en-1-ol with high enantiomeric excess (99% ee).[5][11]

  • Oxidative Cleavage & Reduction: The terminal alkene of the homoallylic alcohol intermediate is cleaved using osmium tetroxide (OsO₄) and sodium periodate (NaIO₄). The resulting aldehyde is subsequently reduced in situ with sodium borohydride (NaBH₄) in methanol to afford (R)-1-phenyl-1,3-propanediol.[11]

  • Mesylation: The primary alcohol of the diol is selectively activated by converting it into a good leaving group. This is achieved by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).[11]

  • Amination: The mesylated intermediate is then subjected to nucleophilic substitution with aqueous methylamine (MeNH₂) under reflux conditions to introduce the required N-methyl group, forming (R)-N-methyl-3-hydroxy-3-phenylpropylamine.[11]

  • Ether Synthesis: The final key step is a Williamson ether synthesis. The alcohol is deprotonated using a strong base like sodium hydride (NaH) in a solvent such as DMSO. The resulting alkoxide then reacts with 4-chlorobenzotrifluoride via nucleophilic aromatic substitution to form the fluoxetine free base.[11]

  • Salt Formation: The purified free base is dissolved in a solvent like ether and treated with hydrochloric acid (HCl) to precipitate the final product, (R)-Fluoxetine hydrochloride, as a stable salt.[11]

Adapted from Frankle, W. G., et al. (2004). J. Nucl. Med.[10]

  • Precursor Preparation: The desmethyl precursor of DASB is dissolved in a suitable organic solvent (e.g., acetone) in a reaction vessel.

  • ¹¹C-Methylation: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), produced from [¹¹C]CO₂ via cyclotron bombardment, is bubbled through the precursor solution at an elevated temperature (e.g., 80°C). The reaction is allowed to proceed for a short period (e.g., 5 minutes).

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the radiolabeled [¹¹C]DASB from the unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing [¹¹C]DASB is reformulated into a sterile, injectable solution (typically saline with a small amount of ethanol) for administration in PET studies. The entire process from synthesis to formulation must be completed rapidly due to the short half-life of Carbon-11.

References

A Comparative Guide to the Synthesis of [¹¹C]DASB for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the preparation of [¹¹C]DASB, a key radioligand for positron emission tomography (PET) imaging of the serotonin transporter (SERT). While the precursor is often referred to by various names, the scientific literature predominantly identifies N-desmethyl-DASB (also known as MASB) as the immediate precursor for the radiosynthesis of [¹¹C]DASB. The compound "3-Amino-4-(methylamino)benzonitrile," as mentioned in the topic, does not correspond to the standardly used precursor for [¹¹C]DASB synthesis and may be an erroneous designation.

This document focuses on comparing different synthetic strategies for the crucial ¹¹C-methylation step of N-desmethyl-DASB, highlighting variations in reaction conditions and their impact on key performance indicators.

Performance Comparison of [¹¹C]DASB Synthesis Methodologies

The following table summarizes quantitative data from various published methods for the synthesis of [¹¹C]DASB from its precursor, N-desmethyl-DASB. These methods primarily differ in the choice of the ¹¹C-methylating agent, the solvent, and the reaction setup.

Methodology ¹¹C-Methylating Agent Solvent Radiochemical Yield (RCY) Specific Activity (As) Total Synthesis Time Reference
Optimized Vessel Method [¹¹C]CH₃OTfDMSO63.7%Not ReportedNot Reported[1]
Automated Loop Method [¹¹C]CH₃IDMSONot Reported51.4 GBq/µmol~40 minutes[2]
"Two-in-one-pot" Synthesis [¹¹C]CH₃IDMSO2.3 ± 0.5% (based on [¹¹C]CO₂)Comparable to single synthesis~45 minutes[3]
Ethanolic Loop Chemistry [¹¹C]CH₃IEthanolHigh (not quantified)Not Reported~30 minutes[4]
Optimized Automated Procedure [¹¹C]CH₃INot specified66.3 ± 6.9%86.8 ± 24.3 GBq/µmol43 minutes[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent common and optimized approaches to the radiosynthesis of [¹¹C]DASB.

Protocol 1: Optimized [¹¹C]DASB Synthesis using [¹¹C]CH₃OTf

This protocol is based on an optimized vessel-based synthesis method.[1]

  • Precursor Preparation: Dissolve 1 mg of N-desmethyl-DASB in 500 µL of dimethyl sulfoxide (DMSO).

  • Radiolabeling: Introduce [¹¹C]methyl triflate ([¹¹C]CH₃OTf), produced from cyclotron-generated [¹¹C]CO₂, into the reaction vessel containing the precursor solution.

  • Reaction: Heat the reaction mixture at 80°C for 2 minutes.

  • Purification: After the reaction, purify the crude product using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹¹C]DASB fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution for injection.

Protocol 2: Automated "Loop" Synthesis of [¹¹C]DASB

This method utilizes an HPLC loop for a more rapid and simplified synthesis.[2][6]

  • Precursor Loading: A solution of N-desmethyl-DASB (typically 1 mg) in a suitable solvent (e.g., DMSO or DMF) is loaded into the injection loop of an HPLC system.[6]

  • ¹¹C-Methylating Agent Trapping: Gaseous [¹¹C]methyl iodide ([¹¹C]CH₃I) is passed through and trapped within the HPLC loop containing the precursor solution at room temperature.

  • On-Loop Reaction: The reaction between the trapped [¹¹C]CH₃I and the precursor occurs within the loop. The loop can be heated if necessary, though some methods report the reaction proceeding at room temperature.

  • Purification: The reaction mixture is directly injected from the loop onto the HPLC column for purification.

  • Final Processing: The collected [¹¹C]DASB fraction is then formulated for use.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the general synthetic pathway for [¹¹C]DASB and a typical experimental workflow for its automated synthesis.

DASB_Synthesis_Pathway cluster_precursors Starting Materials cluster_reaction Radiolabeling Reaction cluster_product Final Product N_desmethyl_DASB N-desmethyl-DASB (Precursor) Reaction_Vessel Reaction in Solvent (e.g., DMSO) N_desmethyl_DASB->Reaction_Vessel C11_Methylating_Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Methylating_Agent->Reaction_Vessel C11_DASB [¹¹C]DASB Reaction_Vessel->C11_DASB ¹¹C-Methylation

Caption: General synthetic pathway for the preparation of [¹¹C]DASB.

Automated_Synthesis_Workflow cluster_synthesis_module Automated Synthesis Module cluster_purification Purification and Formulation cluster_qc Quality Control Start Start Synthesis Precursor_Prep Prepare Precursor Solution (N-desmethyl-DASB in Solvent) Start->Precursor_Prep Radiolabeling Introduce [¹¹C]Methylating Agent Precursor_Prep->Radiolabeling Reaction Heating and Reaction Radiolabeling->Reaction Quench Quench Reaction Reaction->Quench HPLC_Purification HPLC Purification Quench->HPLC_Purification Solvent_Removal Solvent Evaporation HPLC_Purification->Solvent_Removal Formulation Formulate in Saline Solvent_Removal->Formulation QC_Tests Radiochemical Purity, Specific Activity, etc. Formulation->QC_Tests Final_Product [¹¹C]DASB for Injection QC_Tests->Final_Product

References

A Spectroscopic Showdown: Unraveling the Isomers of 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between molecular isomers is paramount. This guide offers a comparative spectroscopic analysis of 3-Amino-4-(methylamino)benzonitrile and its closely related isomers. While comprehensive experimental data for this compound remains elusive in publicly available literature, this guide compiles existing data for similar and isomeric compounds to provide a foundational understanding of their spectroscopic characteristics.

This comparative guide delves into the key spectroscopic techniques used to differentiate these isomers: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By examining the subtle shifts in absorption, emission, and nuclear spin environments, researchers can gain valuable insights into the electronic and structural properties of these molecules.

Comparative Spectroscopic Data

The following table summarizes the available experimental and predicted spectroscopic data for this compound and its related isomers. It is important to note that a direct, comprehensive comparison is limited by the scarcity of published experimental data for all compounds. The data presented here is aggregated from various sources and should be considered a starting point for further investigation.

Compound NameUV-Vis (λ_max, nm)Fluorescence (λ_em, nm)Key IR Peaks (cm⁻¹)Key ¹H NMR Shifts (ppm)
This compound Data not availableData not availableData not availableData not available
4-(Methylamino)benzonitrile (MABN) Data not availableThe fluorescence of MABN is noted to occur in the same spectral range as the locally excited (LE) state of 4-(dimethylamino)benzonitrile (DMABN).[1] Unlike DMABN, MABN's fluorescence is not significantly quenched in polar solvents like acetonitrile.[1]Data not availableData not available
3-Aminobenzonitrile Data not availableData not availableFTIR and ATR-IR spectra are available through databases like SpectraBase.[2]¹³C NMR chemical shift data is available.[2]
4-Aminobenzonitrile UV/Visible spectrum available in the NIST WebBook.[3]Laser-induced fluorescence spectroscopy data has been reported.[4]IR spectra are available, with studies on the NH stretching range.[5][6]Data not available
2-Aminobenzonitrile Data not availableData not availableGas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[7]¹H NMR spectra have been reported.[8][9]
3-Amino-4-methylbenzonitrile Data not availableData not availableSpectral information is available on PubChem.[10]Data not available
4-Amino-3-methylbenzonitrile Data not availableData not availableFTIR and Raman spectra are available.[11]Data not available
4-(Aminomethyl)-3-methylbenzonitrile (Predicted) Data not availableData not availableN-H Stretch: 3400-3250 (Medium), C≡N Stretch: 2240-2220 (Strong, Sharp).[12]Aromatic H: 7.2-7.6 (Multiplet), -CH₂-NH₂: 3.8-4.0 (Singlet), -CH₃: 2.2-2.4 (Singlet), -NH₂: 1.5-2.5 (Broad Singlet).[12]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for aromatic amines and benzonitrile derivatives and may require optimization for specific isomers.

UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions within a molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[13]

Sample Preparation:

  • Samples are dissolved in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

  • The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • A blank sample containing only the solvent is used for baseline correction.[14]

Data Acquisition:

  • The spectrophotometer is set to scan a wavelength range appropriate for aromatic amines, typically from 200 to 400 nm.[15]

  • The absorbance spectrum is recorded, plotting absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing insights into its electronic structure and environment.

Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators for excitation and emission, and a detector.

Sample Preparation:

  • Solutions are prepared similarly to UV-Vis spectroscopy, but often at lower concentrations to avoid inner filter effects.

  • The solvent should be of high purity and non-fluorescent.

Data Acquisition:

  • An excitation wavelength (λ_ex), usually the λ_max from the UV-Vis spectrum, is selected.

  • The emission spectrum is recorded by scanning the emission monochromator over a range of longer wavelengths.

  • The wavelength of maximum emission (λ_em) and the fluorescence quantum yield can be determined.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[2]

Sample Preparation:

  • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Solid Samples (Nujol Mull): The solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[16]

  • Liquid/Solution Samples: A drop of the liquid or a concentrated solution is placed between two salt plates.

Data Acquisition:

  • A background spectrum of the empty sample holder (or salt plates with Nujol) is recorded.

  • The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The positions of the absorption bands (in wavenumbers, cm⁻¹) correspond to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrometer is used to acquire the proton NMR spectrum. Key parameters include the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the multiplicity (splitting pattern).

  • ¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain the carbon NMR spectrum, which shows a single peak for each unique carbon atom.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison cluster_3 Conclusion IsomerA Isomer A UVVis UV-Vis Spectroscopy IsomerA->UVVis analyze Fluorescence Fluorescence Spectroscopy IsomerA->Fluorescence analyze IR IR Spectroscopy IsomerA->IR analyze NMR NMR Spectroscopy IsomerA->NMR analyze IsomerB Isomer B IsomerB->UVVis analyze IsomerB->Fluorescence analyze IsomerB->IR analyze IsomerB->NMR analyze IsomerC Isomer C IsomerC->UVVis analyze IsomerC->Fluorescence analyze IsomerC->IR analyze IsomerC->NMR analyze DataAnalysis Spectral Data Analysis (λmax, λem, Functional Groups, Chemical Shifts) UVVis->DataAnalysis Fluorescence->DataAnalysis IR->DataAnalysis NMR->DataAnalysis Comparison Comparative Analysis of Isomers DataAnalysis->Comparison Conclusion Structural & Electronic Characterization Comparison->Conclusion

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Amino-4-(methylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3-amino-4-(methylamino)benzonitrile have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their performance across various therapeutic targets, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this chemical class.

Kinase Inhibition: A Prominent Therapeutic Avenue

A significant area of investigation for benzonitrile derivatives has been their role as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1]

Mechanism of Action: Many derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action can halt the aberrant signaling cascades that drive diseases such as chronic myeloid leukemia (CML).[2][3] For instance, the abnormal phosphorylation caused by the BCR-ABL fusion protein is a key driver of CML, and its inhibition is a primary therapeutic strategy.[2]

Comparative Efficacy: The following table summarizes the inhibitory activity of novel tyrosine kinase inhibitors derived from a phenylaminopyrimidine scaffold, highlighting their potency against the BCR-ABL kinase.

CompoundIC50 (μM) vs. BCR-ABLReference CompoundIC50 (μM) vs. BCR-ABL
1a 0.109Imatinib (IM)Not specified in provided text
1e 0.037Nilotinib (NIL)0.039
1g Not specified in provided text
Data sourced from a study on novel tyrosine kinase inhibitors targeting Chronic Myeloid Leukemia.[2]

The data indicates that compound 1e demonstrates potency comparable to the established drug Nilotinib, making it a promising candidate for further development.[2]

Anticancer Activity Beyond Kinase Inhibition

The therapeutic potential of this class of compounds extends to direct cytotoxic effects on various cancer cell lines.

Multi-Targeted Effects: Novel derivatives incorporating chromeno[2,3-d]pyrimidine structures have shown sub-micromolar cytotoxic activity against a panel of human tumor cell lines.[4] This suggests that their anticancer effects may not be limited to a single mechanism of action.

Comparative Cytotoxicity of Chromeno[2,3-d]pyrimidine Derivatives:

CompoundCell LineIC50 (μM)
10h Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, PANC10.23 < IC50 < 0.3
10i Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, PANC10.23 < IC50 < 0.3
The compounds showed no toxicity on fibroblasts (IC50 > 25 μM).[4]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Quinazolinone derivatives featuring a methyl-benzonitrile moiety have been identified as potent and specific inhibitors of DPP-4.[5] This enzyme is a key target in the management of type 2 diabetes.

Structure-Activity Relationship: The introduction of a 4-fluorophenyl group at the C-2 position of the quinazolinone core, combined with the methyl-benzonitrile group at N-3, resulted in a significant enhancement of DPP-4 inhibitory potency, showing an activity approximately 102 times stronger than the reference drug linagliptin.[5]

Carbonic Anhydrase Inhibition

Structurally related compounds, specifically derivatives of 3-amino-4-hydroxy-benzenesulfonamide, have been synthesized and evaluated for their ability to inhibit carbonic anhydrases (CAs).[6] CAs are involved in various physiological processes, and their inhibition has therapeutic applications, including in cancer therapy. Certain CA isoforms are variably expressed in cancers like glioblastoma.[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay): This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells (e.g., BxPC-3, Miapaca-2, Panc-1) are seeded in 96-well plates and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with increasing concentrations of the test compounds (e.g., 4a-l) and incubated for a specified period.[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro DPP-4 Inhibitory Activity Assay:

  • Assay Kit: A commercially available DPP-4 inhibitor screening kit is typically used.[5]

  • Reagent Preparation: Prepare the necessary reagents, including the DPP-4 enzyme, a fluorogenic substrate (e.g., H-Gly-Pro-AMC), and the test compounds at various concentrations.

  • Reaction Initiation: The test compounds are pre-incubated with the DPP-4 enzyme. The reaction is then initiated by adding the substrate.

  • Fluorescence Measurement: The enzyme cleaves the substrate, releasing a fluorescent product (AMC). The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Inhibition Calculation: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 Determination: The IC50 value is determined from a dose-response curve of the inhibitor.

Visualizing the Science

DOT Script for a General Synthetic and Screening Workflow:

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 3-Amino-4-(phenylamino)benzonitrile) Reaction Chemical Synthesis (e.g., Cyclization, Condensation) Start->Reaction Purification Purification & Characterization (NMR, HRMS) Reaction->Purification Library Compound Library of Benzonitrile Derivatives Purification->Library Assay In Vitro Assays (e.g., Kinase, Cytotoxicity, DPP-4) Library->Assay Data Data Analysis (IC50 Determination) Assay->Data Hit Hit Identification Data->Hit Lead_Opt Lead_Opt Hit->Lead_Opt Lead Optimization

Caption: A general workflow for the synthesis and biological screening of this compound derivatives.

DOT Script for Kinase Inhibition Mechanism:

G cluster_0 Normal Kinase Function cluster_1 Inhibition by Derivative Kinase Kinase Active Site ATP Binding Pocket Substrate Substrate Protein Kinase:f0->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase:f0->No_Phosphorylation Cannot Phosphorylate ATP ATP ATP->Kinase:f1 Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate Inhibitor Benzonitrile Derivative Inhibitor->Kinase:f1 Competitively Binds

Caption: Conceptual diagram of competitive ATP inhibition in a kinase active site by a benzonitrile derivative.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The demonstrated activities as kinase inhibitors, anticancer agents, and enzyme modulators highlight the broad potential of this chemical class. While significant research has been conducted, it is noteworthy that for the specific compound 3-Amino-4-(phenylamino)benzonitrile, there is a lack of publicly available information on its biological activity, though it is commercially available as a building block for protein degraders.[8] Future research should focus on further lead optimization of the most potent compounds, elucidation of their detailed mechanisms of action, and in vivo evaluation to translate the current in vitro findings into potential clinical applications.

References

A Comparative Guide to QSAR Studies of Benzonitrile Derivatives for Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies of benzonitrile derivatives targeting various key receptors in drug discovery. Benzonitrile-containing compounds have emerged as a significant class of molecules in medicinal chemistry, demonstrating a wide range of pharmacological activities. Their unique electronic properties and ability to participate in crucial molecular interactions make them privileged scaffolds for the development of novel therapeutics. This document delves into the receptor binding affinity of these derivatives, comparing them with alternative, non-benzonitrile inhibitors, and is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and computational workflows.

Comparative Analysis of Receptor Binding Affinity

The following sections present a comparative analysis of benzonitrile derivatives and alternative compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and A2A/A2B Adenosine Receptors. The data is compiled from various QSAR and experimental studies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Table 1: Comparison of Benzonitrile Derivatives and Alternative VEGFR-2 Inhibitors

Compound ClassCompound ID/NameTarget/Cell LineActivity (IC50/GI50)QSAR Model
Benzonitrile Derivatives Triazolopyrazine Derivative (Molecule 22)MCF-7High (exact value not specified)CoMFA/CoMSIA[1][2]
Quinoxaline Derivative (23j)VEGFR-23.7 nM3D-QSAR[3]
Quinazoline-benzenesulfonamide (Compound 5)VEGFR-20.24 µM-
Alternative Inhibitors SorafenibVEGFR-290 nM-
SunitinibVEGFR-280 nM-
ApatinibVEGFR-21 nM-
LenvatinibVEGFR-24 nM-
CabozantinibVEGFR-20.035 nM-
Regorafenib (murine)VEGFR-24.2 nM-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Kinase Inhibitors

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are implicated in the development and progression of various cancers, making them important therapeutic targets.

Table 2: Comparison of Benzonitrile-Related and Alternative EGFR/HER-2 Inhibitors

Compound ClassCompound ID/NameTargetActivity (IC50)QSAR Model
Benzonitrile-Related Pyrazole-thiazolinone DerivativesEGFRVaries2D & 3D-QSAR[4]
Alternative Inhibitors LapatinibEGFR, HER-2EGFR: ~10.8 nM, HER-2: ~9.2 nM-
NeratinibEGFR, HER-2EGFR: 92 nM, HER-2: 59 nM-
AfatinibEGFR, HER-2EGFR (mutant): 10 nM-
Group B AnilinoquinazolineEGFR, HER-2EGFR: 4-15 nM, HER-2: 25-50 nM[5]-
Group C AnilinoquinazolineEGFR, HER-2EGFR: 4-15 nM, HER-2: 25-50 nM[5]-
Osimertinib (for T790M mutant)EGFR13 nM (PC-9ER), 5 nM (H1975)[6]-
Rociletinib (for T790M mutant)EGFR37 nM (PC-9ER), 23 nM (H1975)[6]-
A2A and A2B Adenosine Receptor Antagonists

A2A and A2B adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes, including inflammation and immune responses. They have emerged as promising targets for the treatment of cancer and neurodegenerative diseases.

Table 3: Comparison of Benzonitrile Derivatives and Alternative A2A/A2B Adenosine Receptor Antagonists

Compound ClassCompound ID/NameTargetActivity (IC50/Ki)QSAR Model
Benzonitrile Derivatives Triazole-pyrimidine-methylbenzonitrile (Compound 7i)A2B ARIC50: 14.12 nM[7][8][9]-
Alternative Inhibitors ZM241385A2A ARPotent antagonist (nM affinity)[10]-
VipadenantA2A AR--
Istradefylline (KW-6002)A2A ARPhase III clinical development[11]-
PSB-1901 (Xanthine derivative)A2B ARKi: 0.0835 nM[12]-
CaffeineA1/A2A ARNon-selective antagonist[10]-

Experimental Protocols

Receptor Binding and Kinase Inhibition Assays (General Protocol)

The inhibitory activity of the compounds is typically determined using in vitro kinase assays. For instance, for VEGFR-2, the assay measures the phosphorylation of a substrate by the kinase domain of the receptor.

  • Reagents and Materials : Recombinant human VEGFR-2, EGFR, or HER-2 kinase domain, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), and test compounds. For adenosine receptors, radioligand binding assays are common, using cell membranes expressing the receptor and a radiolabeled ligand (e.g., [3H]ZM241385 for A2A).

  • Assay Procedure :

    • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, HTRF, or radioactivity-based assays.

    • For radioligand binding assays, the mixture is incubated to allow binding, and then unbound radioligand is separated from the membrane-bound ligand by filtration. The radioactivity on the filters is then counted.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity or ligand binding by 50%, is determined by fitting the data to a dose-response curve.

3D-QSAR (CoMFA and CoMSIA) Modeling (General Protocol)

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities.[13]

  • Dataset Preparation : A series of compounds with known biological activities (e.g., IC50 values) are selected. The 3D structures of these molecules are generated and optimized using computational chemistry software.

  • Molecular Alignment : The molecules in the dataset are aligned based on a common substructure or by docking them into the active site of the target receptor.

  • Descriptor Calculation :

    • CoMFA : Steric and electrostatic fields are calculated around the aligned molecules on a 3D grid.

    • CoMSIA : In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Model Building and Validation : Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the calculated field values (descriptors) with the biological activities. The predictive power of the model is assessed using statistical methods like leave-one-out cross-validation (q²) and prediction for a test set of compounds (r²_pred).[13]

  • Contour Map Analysis : The results of the 3D-QSAR analysis are visualized as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are likely to increase or decrease the biological activity.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

QSAR_Workflow cluster_data Data Preparation cluster_model QSAR Model Development cluster_analysis Analysis & Design Data Dataset of Benzonitrile Derivatives & Activity Struct 3D Structure Generation & Optimization Data->Struct Align Molecular Alignment Struct->Align CoMFA CoMFA Field Calculation (Steric, Electrostatic) Align->CoMFA CoMSIA CoMSIA Field Calculation (Hydrophobic, H-bond) Align->CoMSIA PLS PLS Model Building CoMFA->PLS CoMSIA->PLS Validation Model Validation (q², r²_pred) PLS->Validation Contour Contour Map Analysis Validation->Contour Design Design of Novel Derivatives Contour->Design VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_HER2_Signaling Ligand EGF/Neuregulin EGFR_HER2 EGFR/HER2 Heterodimer Ligand->EGFR_HER2 Binding & Dimerization PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Adenosine_Signaling Adenosine Adenosine A2A_A2B A2A/A2B Receptor Adenosine->A2A_A2B Gs Gs Protein A2A_A2B->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Immunosuppression) PKA->Response

References

Unveiling the Reactivity Landscape of Substituted Aminobenzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted aminobenzonitriles is crucial for the rational design and synthesis of novel therapeutics and functional materials. The electronic and steric nature of substituents on the aminobenzonitrile scaffold profoundly influences the reactivity of both the amino and nitrile functionalities. This guide provides an objective comparison of the reactivity of substituted aminobenzonitriles, supported by experimental data, detailed protocols, and visualizations to facilitate informed decision-making in synthetic chemistry.

The reactivity of an aminobenzonitrile is a tale of two functionalities: the nucleophilic amino group and the electrophilic nitrile group. The interplay of substituent effects dictates which role the molecule will play in a given chemical transformation. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring, enhancing the nucleophilicity of the amino group and making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density, reducing the amino group's nucleophilicity while increasing the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack.

Comparative Reactivity in Quinazoline Synthesis

The synthesis of quinazolines, a common scaffold in medicinal chemistry, from 2-aminobenzonitriles provides a practical platform for comparing the reactivity of the amino group. In an acid-mediated [4+2] annulation reaction with N-benzyl cyanamides to form 2-amino-4-iminoquinazolines, the yields can be influenced by the electronic nature of the substituents on the 2-aminobenzonitrile ring.

For instance, in one study, 2-aminobenzonitriles bearing a moderately electron-donating methyl group at the 4-position and a moderately electron-withdrawing chloro group at the 4-position showed comparable reactivity, affording the desired products in good yields. This suggests that for this particular transformation, the electronic effects of these specific substituents are not the sole determinants of reaction efficiency.

Table 1: Comparative Yields in the Synthesis of 2-Amino-4-iminoquinazolines from Substituted 2-Aminobenzonitriles

Substituent on 2-AminobenzonitrileProduct Yield (%)[1]
4-Methyl70
4-Chloro72

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-iminoquinazolines

A mixture of the appropriately substituted 2-aminobenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.2 mmol) in a suitable solvent is treated with a catalytic amount of acid. The reaction mixture is then heated under reflux for a specified period. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-amino-4-iminoquinazoline.[1]

Visualizing Reaction Pathways

The synthesis of quinazolines from 2-aminobenzonitriles can be visualized as a multi-step process involving the activation of the nitrile group and subsequent cyclization.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Amidine Intermediate Amidine Intermediate 2-Aminobenzonitrile->Amidine Intermediate Acid Catalyst N-Benzyl Cyanamide N-Benzyl Cyanamide N-Benzyl Cyanamide->Amidine Intermediate 2-Amino-4-iminoquinazoline 2-Amino-4-iminoquinazoline Amidine Intermediate->2-Amino-4-iminoquinazoline Intramolecular Cyclization

Caption: Synthesis of 2-amino-4-iminoquinazolines.

The Influence of Strong Electron-Withdrawing Groups

The presence of a potent electron-withdrawing group, such as a nitro group, can significantly diminish the nucleophilicity of the amino group. This deactivation can hinder or even prevent reactions that rely on the amino group's nucleophilic character. For example, in the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, 2-amino-5-nitrobenzonitrile failed to produce the desired product. This is attributed to the nitro group's strong electron-withdrawing nature, which inhibits the initial aza-Michael addition step.

Logical Relationship of Substituent Effects on Reactivity

The effect of substituents on the reactivity of the amino group in aminobenzonitriles can be summarized in the following logical diagram.

G cluster_substituent Substituent Type cluster_effect Effect on Aromatic Ring cluster_reactivity Reactivity of Amino Group Electron-Donating Group (EDG) Electron-Donating Group (EDG) Increases Electron Density Increases Electron Density Electron-Donating Group (EDG)->Increases Electron Density Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Decreases Electron Density Decreases Electron Density Electron-Withdrawing Group (EWG)->Decreases Electron Density Enhanced Nucleophilicity Enhanced Nucleophilicity Increases Electron Density->Enhanced Nucleophilicity Diminished Nucleophilicity Diminished Nucleophilicity Decreases Electron Density->Diminished Nucleophilicity

Caption: Substituent effects on amino group reactivity.

Conclusion

The reactivity of substituted aminobenzonitriles is a nuanced interplay of electronic and steric factors. While general trends can be predicted based on the electron-donating or electron-withdrawing nature of the substituents, the specific reaction conditions and the nature of the reacting partner ultimately determine the outcome. For reactions involving the nucleophilic amino group, electron-donating substituents generally enhance reactivity, while strong electron-withdrawing groups can be detrimental. Conversely, for reactions targeting the electrophilic nitrile carbon, electron-withdrawing groups are expected to increase reactivity. A thorough understanding of these principles is essential for the successful application of substituted aminobenzonitriles in the synthesis of complex molecules.

References

3-Amino-4-(methylamino)benzonitrile: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Amino-4-(methylamino)benzonitrile is a key synthetic intermediate, primarily utilized in the development of sophisticated molecules for medical imaging and therapeutic applications. While direct applications of this compound are not extensively documented, its structural motif is a cornerstone in the synthesis of potent and selective bioactive agents, most notably for targeting the serotonin transporter.

This guide provides a comparative analysis of this compound, detailing its chemical properties and its significant role as a precursor in the synthesis of advanced chemical entities. Experimental data for related, more complex molecules are presented to illustrate the potential applications stemming from this foundational structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
CAS Number 64910-46-9[1]
Melting Point 139 °C[2]
Boiling Point (Predicted) 346.8 ± 32.0 °C[2]
Density (Predicted) 1.15 ± 0.1 g/cm³[2]
pKa (Predicted) 4.74 ± 0.11[2]
Appearance Solid[1]

Application as a Synthetic Intermediate: The Gateway to Serotonin Transporter Ligands

The primary application of this compound is as a crucial intermediate in the synthesis of selective serotonin transporter (SERT) ligands. The SERT protein is a key target in the treatment of depression and other psychiatric disorders. Radiometabolites of these ligands are invaluable tools in positron emission tomography (PET) imaging, allowing for the in vivo visualization and quantification of SERT in the brain.

A prominent example of a compound synthesized from a similar precursor is DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile) .[3] DASB, when labeled with carbon-11 ([¹¹C]DASB), is a highly selective radioligand for PET studies of the serotonin transporter.[3] The structural similarity between this compound and the core of DASB highlights the former's potential as a key building block for novel SERT imaging agents and therapeutics.

The synthesis of these complex molecules often involves multi-step reaction sequences where the diamino benzonitrile core of this compound provides a scaffold for the introduction of various functional groups to modulate affinity, selectivity, and pharmacokinetic properties.

Plausible Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction start 4-Chloro-3-nitrobenzonitrile intermediate 4-(Methylamino)-3-nitrobenzonitrile start->intermediate Base reagent1 Methylamine (CH3NH2) reagent1->intermediate reagent2 Reducing Agent (e.g., H2, Pd/C) final_product This compound reagent2->final_product intermediate_ref->final_product

Caption: Plausible two-step synthesis of this compound.

Experimental Protocols for Analogous Syntheses

The following are generalized experimental protocols for reactions similar to those proposed in the synthetic pathway, based on the synthesis of related aminobenzonitrile derivatives.

Step 1: Nucleophilic Aromatic Substitution (Analogous to the formation of 4-(Methylamino)-3-nitrobenzonitrile)

This procedure is adapted from the synthesis of similar nitroanilines.

  • Materials: 4-Chloro-3-nitrobenzonitrile, methylamine solution (e.g., 40% in water), a suitable solvent (e.g., ethanol or DMSO), and a base (e.g., potassium carbonate).

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzonitrile in the chosen solvent in a round-bottom flask.

    • Add the base to the solution.

    • Slowly add the methylamine solution to the reaction mixture at room temperature.

    • The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration, washing, and drying.

Step 2: Reduction of the Nitro Group (Analogous to the formation of this compound)

This procedure is a standard method for the reduction of aromatic nitro groups.

  • Materials: The nitro-intermediate (e.g., 4-(Methylamino)-3-nitrobenzonitrile), a reducing agent (e.g., palladium on carbon (Pd/C), tin(II) chloride, or sodium dithionite), a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a source of hydrogen if using catalytic hydrogenation.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in the solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C to the solution.

    • The vessel is then placed under a hydrogen atmosphere (typically at a pressure of 1-4 atm).

    • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure to yield the desired amino product.

Comparative Analysis with Alternative Building Blocks

While this compound is a valuable intermediate, other related diaminobenzene derivatives are also employed in medicinal chemistry. The choice of a specific building block depends on the desired substitution pattern and the overall synthetic strategy.

Table 2: Comparison of this compound with other Diaminobenzene Derivatives

FeatureThis compound3,4-Diaminobenzonitrile3-Amino-4-fluorobenzonitrile
Key Structural Feature Presence of a secondary methylamino group.Two primary amino groups.A primary amino group and a fluorine atom.
Synthetic Utility Allows for selective N-alkylation or acylation at the primary amino group. The methyl group can influence solubility and metabolic stability.Provides two reactive sites for condensation reactions to form heterocyclic rings (e.g., benzimidazoles).The fluorine atom can be used to modulate electronic properties and can be a site for further functionalization or act as a bioisostere for a hydroxyl group.
Potential Applications of Derivatives SERT ligands, kinase inhibitors.Precursors to benzimidazole-based drugs (e.g., proton pump inhibitors).Building blocks for agrochemicals and pharmaceuticals where fluorine substitution is desired for improved properties.

Signaling Pathway Implication: Serotonin Reuptake Inhibition

The end-products derived from this compound, such as DASB, function by inhibiting the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is central to the action of many antidepressant drugs.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Derivative Derivative of This compound (e.g., DASB) Derivative->SERT Inhibition

Caption: Mechanism of action of SERT inhibitors derived from the benzonitrile scaffold.

References

cost-benefit analysis of different synthetic routes to 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to 3-Amino-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical development. The comparison is based on experimental data from analogous reactions, offering insights into potential yields, purity, cost-effectiveness, and environmental impact.

Executive Summary

Two primary synthetic pathways originating from 4-chloro-3-nitrobenzonitrile are evaluated.

  • Route 1: A two-step process involving an initial nucleophilic aromatic substitution (SNA_r_) of the chloro group with methylamine, followed by the reduction of the nitro group.

  • Route 2: An alternative two-step synthesis commencing with the reduction of the nitro group, followed by the nucleophilic aromatic substitution of the chloro group with methylamine.

Our analysis suggests that Route 1 is the more favorable approach , primarily due to a more facile SNA_r_ reaction on an activated aromatic ring and potentially higher overall yields. Route 2 is hampered by a less reactive substrate in the final substitution step.

Data Presentation

Table 1: Cost Comparison of Key Reagents

ReagentSupplier ExamplePrice (USD)QuantityPrice per Unit
4-chloro-3-nitrobenzonitrileChemicalBook$84.771 kg$84.77/kg
4-chloro-3-nitrobenzonitrileFuxin Custchem Fine Chemical Co., Ltd.$60.71 - $62.311 kg~$61.51/kg
Methylamine (40% in H₂O)Sigma-Aldrich$119.002.5 L$47.60/L
Methylamine (40% solution)SD Fine-Chem~$3.49500 mL~$6.98/L
Palladium on Carbon (10% Pd)Accio$170 - $2001 kg~$185/kg
Palladium on Carbon (10%)Fuel Cell Store$288.00--
Sodium BorohydrideChemicalBook$324.521 kg$324.52/kg
Sodium BorohydrideIndiaMART~$24.001 kg$24.00/kg
Tin(II) Chloride (anhydrous)Strem$134.00500 g$268.00/kg
Tin(II) Chloride (anhydrous)Thermo Scientific$582.652.5 kg$233.06/kg

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1: SNA_r_ then ReductionRoute 2: Reduction then SNA_r_
Starting Material 4-chloro-3-nitrobenzonitrile4-chloro-3-nitrobenzonitrile
Intermediate 4-(methylamino)-3-nitrobenzonitrile3-amino-4-chlorobenzonitrile
Step 1 Reagents MethylamineH₂, Pd/C (or SnCl₂, HCl)
Step 1 Est. Yield ~95%~90%
Step 2 Reagents H₂, Pd/C (or NaBH₄, or SnCl₂)Methylamine
Step 2 Est. Yield ~90%~60% (estimated)
Overall Est. Yield ~85%~54%
Pros - More facile SNA_r_ on activated ring- Milder reaction conditions for SNA_r_- Potentially higher overall yield- Avoids handling of potentially mutagenic nitro-amino intermediate in the final step
Cons - Intermediate is a nitro-containing compound which can be energetic- SNA_r_ on a deactivated ring is challenging, requiring harsher conditions- Lower overall yield expected
Estimated Cost Lower, due to higher yield and more efficient reactionsHigher, due to lower yield and potentially more complex purification
Safety Considerations - Handling of methylamine (toxic, flammable)- Catalytic hydrogenation requires specialized equipment- Catalytic hydrogenation requires specialized equipment- Potentially high temperatures and pressures for the final step

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution followed by Nitro Reduction

Step 1: Synthesis of 4-(methylamino)-3-nitrobenzonitrile

This protocol is adapted from the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or DMSO.

  • Addition of Methylamine: To the stirred solution, add a 40% aqueous solution of methylamine (2.0-3.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the product can be precipitated by adding water.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure 4-(methylamino)-3-nitrobenzonitrile.

Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation[2]

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-(methylamino)-3-nitrobenzonitrile (1.0 eq.) in ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Method B: Reduction with Sodium Borohydride[3][4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzonitrile (1.0 eq.) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Add a catalyst such as Ni(OAc)₂·4H₂O (catalytic amount) or another transition metal salt.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (2.0-4.0 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Route 2: Nitro Reduction followed by Nucleophilic Aromatic Substitution

Step 1: Synthesis of 3-amino-4-chlorobenzonitrile

This protocol is based on the reduction of similar nitroarenes.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq.) in a solvent such as ethanol.

  • Reduction: Use one of the following methods:

    • Catalytic Hydrogenation: Use H₂ gas and a Pd/C catalyst as described in Route 1, Step 2, Method A.

    • Reduction with Tin(II) Chloride: Add a solution of tin(II) chloride (SnCl₂) (3.0-5.0 eq.) in concentrated hydrochloric acid to the solution of the nitro compound at 0-10 °C. Then, stir the reaction at room temperature or with gentle heating.

  • Work-up (for SnCl₂ reduction): After the reaction is complete, basify the mixture with a concentrated NaOH solution to precipitate the tin salts.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude product can be purified by recrystallization or column chromatography to yield 3-amino-4-chlorobenzonitrile.

Step 2: Synthesis of this compound

This step is expected to be challenging due to the deactivating effect of the amino group on the SNA_r_ reaction.

  • Reaction Setup: In a sealed pressure vessel, combine 3-amino-4-chlorobenzonitrile (1.0 eq.) with an excess of a 40% aqueous solution of methylamine. A high-boiling point polar aprotic solvent like DMSO or NMP might be necessary.

  • Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for an extended period (e.g., 12-24 hours). The reaction progress should be monitored by HPLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture would be poured into water and the product extracted with an organic solvent. Purification would likely require column chromatography.

Mandatory Visualization

Synthetic_Route_Comparison cluster_route1 Route 1: SNAr then Reduction cluster_route2 Route 2: Reduction then SNAr start1 4-chloro-3-nitrobenzonitrile inter1 4-(methylamino)-3-nitrobenzonitrile start1->inter1  + Methylamine (SNAr) end1 This compound inter1->end1  Reduction (e.g., H2, Pd/C) start2 4-chloro-3-nitrobenzonitrile inter2 3-amino-4-chlorobenzonitrile start2->inter2  Reduction (e.g., H2, Pd/C) end2 This compound inter2->end2  + Methylamine (SNAr)

Caption: Comparative workflow of the two proposed synthetic routes.

Decision_Flowchart decision decision process process outcome outcome start Start: Synthesis of This compound decision1 High Overall Yield a Priority? start->decision1 process1 Route 1: SNAr then Reduction decision1->process1 Yes decision2 Are Harsh Conditions (High T, P) for SNAr Acceptable? decision1->decision2 No outcome1 Select Route 1 process1->outcome1 process2 Route 2: Reduction then SNAr outcome2 Re-evaluate or Select Route 1 process2->outcome2 decision2->process2 Yes decision2->outcome2 No

Caption: Decision flowchart for selecting the optimal synthetic route.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-(methylamino)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-4-(methylamino)benzonitrile (CAS No. 64910-46-9), a compound that requires careful management due to its chemical properties. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

  • Engineering Controls: All handling of the solid material and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. Facilities should be equipped with an eyewash station and a safety shower[1][3].

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves, such as nitrile rubber.

    • Eye Protection: Safety glasses with side shields or chemical goggles.

    • Body Protection: A laboratory coat must be worn at all times.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][4].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and associated waste is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][6].

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and cleaning materials.

    • This waste stream should be classified as "Toxic Organic Chemical Waste" or a similar designation as required by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Place the waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free of leaks.

    • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (64910-46-9).

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.

    • Only licensed hazardous waste disposal companies should handle the transportation and final disposal of the chemical waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container[1][3]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[5].

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

Specific quantitative data for this compound is limited. However, data for a related compound is presented below for context.

ParameterValue (for 2-Amino-4-methylbenzonitrile)Reference
GHS Classification Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2)[2]
Hazard Statements H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled, H315: Causes skin irritation, H319: Causes serious eye irritation[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_spill Spill Event start Start: Handling 3-Amino-4- (methylamino)benzonitrile ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Handle in a Certified Fume Hood ppe->fume_hood waste_generated Waste Generated: - Unused Product - Contaminated Labware - Spill Cleanup Material fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as Hazardous Waste waste_generated->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Satellite Area containerize->storage request_pickup Request Pickup from EHS/Licensed Vendor storage->request_pickup end End: Proper Disposal request_pickup->end contain Contain Spill with Inert Absorbent spill->contain collect Collect as Hazardous Waste contain->collect collect->containerize

References

Personal protective equipment for handling 3-Amino-4-(methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-(methylamino)benzonitrile

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on established best practices for handling analogous aromatic amine and nitrile compounds. Researchers, scientists, and drug development professionals should use this information to supplement, not replace, their institution's specific safety protocols and the information available on a substance-specific Safety Data Sheet (SDS).

Hazard Summary
  • Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Irritation : Causes skin irritation.[3][4]

  • Eye Irritation : Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation : May cause respiratory irritation.[4]

Hazard Identification

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4Danger / WarningH301/H302: Toxic/Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 3 / 4Danger / WarningH311/H312: Toxic/Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 3 / 4Danger / WarningH331/H332: Toxic/Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[2][3][4]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation.[4]

Operational Plan: Safe Handling

A systematic approach is essential to minimize exposure and ensure safety when working with this compound.

Engineering Controls
  • Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation should be used to keep airborne concentrations low.[2]

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to provide a barrier against potential exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield may be necessary for splash hazards.[2][6]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts for specific breakthrough times.[6]Prevents dermal absorption and skin irritation.
Body Protection A lab coat or chemical-resistant apron.[6] Protective clothing should be worn.Protects skin from contamination.
Respiratory Protection If engineering controls are insufficient or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[6]Prevents inhalation of toxic dust or vapors.
Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to minimize dust generation.[5]

  • In Use : Keep containers tightly closed when not in use.[2][7] Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the work area.[2]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[2][7] Clean the work area to remove any residual contamination.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][8] Store in a locked cabinet or area.[2][7]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Containerization : Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container must be in good condition with a secure lid.[9]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. Do not use abbreviations.[9]

  • Incompatible Waste : Do not mix this waste with incompatible materials. Keep it separate from non-halogenated waste streams to avoid complex and costly disposal procedures.[9]

Storage of Chemical Waste
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Secondary Containment : The waste container should be placed in secondary containment to mitigate spills.[9]

Spill Management
  • Minor Spills : For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

  • Major Spills : In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]

Final Disposal
  • Professional Disposal : The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company or through your institution's EHS department.[9] Consult local, state, and federal regulations to ensure full compliance.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

prep Preparation - Verify fume hood function - Don all required PPE handling Handling - Weigh and transfer in fume hood - Keep containers closed prep->handling use In Use - Conduct experiment in fume hood - Avoid contact and ingestion handling->use post_use Post-Handling - Decontaminate work area - Wash hands thoroughly use->post_use spill Spill Occurs use->spill Potential for Spill waste_collection Waste Collection - Segregate into labeled hazardous  waste container post_use->waste_collection minor_spill Minor Spill - Absorb with inert material - Collect for disposal spill->minor_spill Minor major_spill Major Spill - Evacuate area - Contact EHS/Emergency Response spill->major_spill Major minor_spill->waste_collection storage Waste Storage - Store in SAA with  secondary containment waste_collection->storage disposal Final Disposal - Arrange pickup by licensed  hazardous waste vendor storage->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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